6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-7(8(13)14)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUBOGNHAFQPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576634 | |
| Record name | 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14714-22-8 | |
| Record name | 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a multi-step process commencing from commercially available starting materials. This document provides detailed experimental protocols derived from analogous chemical transformations reported in the scientific literature.
Proposed Synthesis Pathway
The synthesis of the target molecule can be envisioned in three primary stages:
-
Formation of the Key Intermediate, 3-Amino-6-chloropyridazine: This step involves the amination of 3,6-dichloropyridazine.
-
Construction of the Imidazo[1,2-b]pyridazine Core: This involves the cyclocondensation of 3-amino-6-chloropyridazine with an appropriate α-haloketone, ethyl 2-chloroacetoacetate, to introduce the methyl and ester functionalities at the 2- and 3-positions, respectively.
-
Hydrolysis to the Final Carboxylic Acid: The final step is the saponification of the ethyl ester to yield the desired this compound.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the quantitative data for the proposed synthetic steps, based on analogous reactions found in the literature.
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of 3-Amino-6-chloropyridazine | 3,6-dichloropyridazine, 2.0 M Ammonia in Methanol | 130 | 96 | ~61 |
| 2 | Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate | 3-amino-6-chloropyridazine, Ethyl 2-chloroacetoacetate, Sodium Bicarbonate, Ethanol | Reflux | 4-8 | Not Reported (Estimated High) |
| 3 | Synthesis of this compound | Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate, Lithium Hydroxide, THF/Methanol/Water | Room Temperature | 2-4 | Not Reported (Estimated High) |
Experimental Protocols
Step 1: Synthesis of 3-Amino-6-chloropyridazine
This procedure is adapted from the synthesis of similar aminopyridazines.
Materials:
-
3,6-dichloropyridazine
-
2.0 M Ammonia in Methanol
-
Ethyl acetate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2.0 M ammonia in methanol, slowly add 3,6-dichloropyridazine.
-
Heat the mixture in a sealed vessel at 130°C for 96 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-amino-6-chloropyridazine as a solid.
Step 2: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
This protocol is based on the general method for the formation of the imidazo[1,2-b]pyridazine backbone through condensation of an α-bromoketone with a 3-amino-6-halopyridazine.[1]
Materials:
-
3-Amino-6-chloropyridazine
-
Ethyl 2-chloroacetoacetate
-
Sodium bicarbonate
-
Ethanol
Procedure:
-
Dissolve 3-amino-6-chloropyridazine in ethanol.
-
Add ethyl 2-chloroacetoacetate and sodium bicarbonate to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography to obtain ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate.
Step 3: Synthesis of this compound
This final step involves a standard ester hydrolysis.
Materials:
-
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
-
Lithium hydroxide
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
1 M Hydrochloric acid
Procedure:
-
Dissolve ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate in a mixture of THF, methanol, and water.
-
Add lithium hydroxide to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Mandatory Visualization
References
An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, offering a valuable resource for researchers engaged in drug discovery and development. While experimentally determined quantitative data for this specific molecule remains limited in publicly accessible literature, this document outlines the foundational chemical information, predicted properties, and detailed experimental protocols for the determination of its key physicochemical parameters. Furthermore, it situates the compound within the relevant biological context of Tyrosine Kinase 2 (Tyk2) inhibition, a significant pathway in the investigation of autoimmune and inflammatory diseases.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃O₂ | PubChem CID: 15669752 |
| Molecular Weight | 211.61 g/mol | PubChem CID: 15669752 |
| CAS Number | 14714-22-8 | PubChem CID: 15669752 |
| Predicted logP | 1.7 | PubChem CID: 10630925 (for a similar compound) |
| Predicted pKa (strongest acidic) | 3.8 | ChemAxon (Prediction) |
| Predicted pKa (strongest basic) | 2.1 | ChemAxon (Prediction) |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[1][2] A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.
Protocol: Capillary Method [1][2]
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting range.
Aqueous Solubility Determination
Aqueous solubility is a crucial parameter influencing a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4][5][6][7]
Protocol: Shake-Flask Method [3][4]
-
Equilibration: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations. Potentiometric titration is a precise method for its determination.[8][9][10][11]
Protocol: Potentiometric Titration [8][9][10][11]
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method using n-octanol and water is the traditional and most reliable method.[12][13][14][15][16]
Protocol: Shake-Flask Method [12][13][14][15][16]
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS at pH 7.4 for logD determination) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Biological Context: Tyk2 JH2 Signaling Pathway
Imidazo[1,2-b]pyridazine derivatives have been investigated as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[17][18][19][20] Tyk2 plays a crucial role in the signaling pathways of several pro-inflammatory cytokines, including IL-12, IL-23, and Type I interferons. These signaling cascades are implicated in the pathogenesis of various autoimmune and inflammatory diseases.
Tyk2 possesses a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). Small molecule inhibitors targeting the JH2 domain can allosterically inhibit the activity of the JH1 domain, leading to the blockade of downstream signaling.[17][18][19][20] This offers a potential therapeutic strategy with enhanced selectivity over other JAK family members.
Caption: Allosteric inhibition of the Tyk2 signaling pathway.
Synthesis and Characterization Workflow
The synthesis of this compound and similar analogs typically involves a multi-step process, followed by rigorous characterization to confirm the structure and purity of the final compound.
Caption: General workflow for synthesis and characterization.
Conclusion
This compound represents a molecule of significant interest within the domain of medicinal chemistry, particularly in the context of Tyk2 inhibition. While a complete experimental physicochemical profile is not yet publicly available, this guide provides the necessary foundational information and detailed experimental protocols to enable researchers to conduct their own characterizations. The provided context of its potential biological activity and the general workflows for its synthesis and analysis serve as a valuable starting point for further investigation and drug development efforts centered on this and related molecular scaffolds. Future work should focus on the experimental determination of the key physicochemical properties to build a comprehensive data-driven understanding of this compound.
References
- 1. pennwest.edu [pennwest.edu]
- 2. byjus.com [byjus.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. asianpubs.org [asianpubs.org]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 18. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
In-Depth Technical Guide: 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
CAS Number: 14714-22-8
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in drug discovery, known to interact with a variety of biological targets, particularly protein kinases. This document details the physicochemical properties, a proposed synthesis pathway with experimental protocols for related structures, and contextual biological significance of this class of compounds. While specific experimental data for the title compound is not publicly available, this guide consolidates information on its precursors and analogous structures to provide a foundational resource for researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-b]pyridazine ring system is a crucial pharmacophore found in numerous biologically active compounds. Its rigid, planar structure and distribution of nitrogen atoms allow for diverse interactions with biological macromolecules. Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and antiviral agents. This compound (CAS 14714-22-8) is a specific analogue that incorporates a reactive chlorine atom and a carboxylic acid moiety, making it a versatile intermediate for further chemical modifications and a potential candidate for biological screening.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that experimental data for this specific compound is limited in publicly accessible literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14714-22-8 | - |
| Molecular Formula | C₈H₆ClN₃O₂ | [1][2] |
| Molecular Weight | 211.61 g/mol | [1][2] |
| Appearance | White powder (predicted) | [3] |
| Purity | 96-99% (as offered by suppliers) | [3][4] |
| Storage | Sealed and preserved | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is proposed to proceed via a two-step sequence involving the formation of an ethyl ester intermediate followed by its hydrolysis. While a specific detailed protocol for this exact compound is not available in the cited literature, a general and widely applicable method for the synthesis of the imidazo[1,2-b]pyridazine core is well-documented. This involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone or its synthetic equivalent.
Proposed Synthetic Pathway
The logical synthetic route is outlined below. The initial step is the synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (CAS 14714-18-2), which is then hydrolyzed to the target carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol for a Related Imidazo[1,2-b]pyridazine Synthesis
The following protocol for the synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine provides a relevant experimental framework that can be adapted for the synthesis of the ethyl ester intermediate.[5]
Step 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
-
Reactants:
-
6-chloropyridazin-3-amine (1 equivalent)
-
1,3-dichloroacetone (1.1 equivalents)
-
-
Solvent: 1,2-dimethoxyethane (DME)
-
Procedure:
-
A solution of 6-chloropyridazin-3-amine in 1,2-dimethoxyethane is prepared.
-
1,3-dichloroacetone is added to the solution.
-
The reaction mixture is stirred and heated under reflux for 48 hours.
-
The solvent is evaporated in vacuo.
-
The crude product is purified by chromatography on silica gel (eluent: dichloromethane-ethyl acetate 9:1) to yield the product as a white solid.
-
Adaptation for Target Synthesis: To synthesize Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate, 1,3-dichloroacetone would be replaced with ethyl 2-chloroacetoacetate.[6] The reaction conditions, including solvent, temperature, and reaction time, may require optimization. A mild base such as sodium bicarbonate is often used in similar condensations.[6]
Step 2: Hydrolysis of the Ethyl Ester
The hydrolysis of the ethyl ester to the carboxylic acid is a standard transformation.
-
Reactants:
-
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
-
Aqueous base (e.g., NaOH or KOH) or acid (e.g., HCl)
-
-
Solvent: A suitable solvent such as ethanol or a mixture of ethanol and water.
-
General Procedure:
-
The ethyl ester is dissolved in the chosen solvent.
-
The aqueous base or acid is added.
-
The mixture is heated to reflux and the reaction is monitored (e.g., by TLC).
-
Upon completion, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
-
Spectroscopic and Analytical Data (Predicted and from Related Compounds)
No specific, publicly available spectroscopic data for this compound has been identified. However, data for structurally similar compounds can provide an indication of the expected spectral characteristics.
Table 2: Spectroscopic Data of Related Imidazo[1,2-b]pyridazine Derivatives
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Mass Spec (m/z) | Reference |
| 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | δ: 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 1H) (CDCl₃) | δ: 146.1, 144.7, 136.9, 125.3, 118.3, 115.1, 36.5 (CDCl₃) | - | [5] |
| 6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl p-chlorophenyl ketone | Spectra available | Spectra available | - | [7] |
| 6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl p-tolyl ketone | Spectra available | Spectra available | - | [8] |
| 6-Chloro-3-methyl-imidazo[1,2-b]pyridazine | Spectra available | - | - | [9] |
Based on these related structures, the following spectral characteristics for this compound can be anticipated:
-
¹H NMR: A singlet for the methyl group protons, and two doublets in the aromatic region corresponding to the protons on the pyridazine ring. A broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the methyl carbon, the carbons of the imidazo[1,2-b]pyridazine core, and a downfield signal for the carboxylic acid carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern due to the presence of a chlorine atom.
Biological Activity and Drug Development Context
While no specific biological data for this compound has been found, the imidazo[1,2-b]pyridazine scaffold is of significant interest in drug discovery.
Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a well-established "hinge-binding" motif for various protein kinases. The nitrogen atoms at positions 1 and 7 can form hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition. Numerous imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of kinases implicated in cancer and inflammatory diseases. The substitution pattern on the core, including the chloro, methyl, and carboxylic acid groups of the title compound, would be expected to modulate the potency and selectivity for different kinases.
Other Potential Applications
Derivatives of the imidazo[1,2-b]pyridazine scaffold have also been investigated for a range of other biological activities, including:
-
Antiviral activity
-
Antibacterial activity
-
Anti-inflammatory activity
-
Central nervous system activity
The presence of the carboxylic acid group in the title compound provides a handle for the synthesis of amide libraries, which is a common strategy in lead optimization to improve pharmacokinetic properties and target engagement.
Logical Relationship for Drug Discovery
The general workflow for investigating a compound like this compound in a drug discovery program is illustrated below.
Caption: A typical workflow for the evaluation of a novel compound in drug discovery.
Conclusion
This compound is a heterocyclic compound with potential as a building block in the synthesis of novel therapeutic agents, particularly kinase inhibitors. While detailed experimental and biological data for this specific molecule are scarce in the public domain, this guide provides a framework for its synthesis based on established methods for the imidazo[1,2-b]pyridazine core. Further research is warranted to synthesize and characterize this compound and to explore its biological activity in various therapeutic areas. The information compiled herein serves as a valuable starting point for researchers interested in the chemistry and potential applications of this and related compounds.
References
- 1. This compound | C8H6ClN3O2 | CID 15669752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine-3-carboxylic acid,6-chloro-2-methyl- | CAS: 14714-22-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Imidazo[1,2-b]pyridazine-3-carboxylic acid, 6-chloro-2-methyl-, CasNo.14714-22-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. mdpi.com [mdpi.com]
- 6. CAS#:14714-18-2 | Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate | Chemsrc [chemsrc.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 6-CHLORO-3-METHYL-IMIDAZO[1,2-B]PYRIDAZINE(137384-48-6) 1H NMR [m.chemicalbook.com]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its structural resemblance to purines allows it to interact with a wide range of biological targets, making it a privileged structure in the design of novel therapeutics. This technical guide provides a comprehensive overview of the diverse biological activities of imidazo[1,2-b]pyridazine derivatives, with a focus on their applications in oncology, immunology, and infectious diseases. Detailed experimental protocols for key biological assays and a summary of quantitative structure-activity relationship (SAR) data are presented to aid researchers in the development of next-generation therapeutic agents based on this remarkable scaffold.
Kinase Inhibition and Anticancer Activity
A primary area of investigation for imidazo[1,2-b]pyridazine derivatives has been their potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
Inhibition of Key Oncogenic Kinases
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of several kinases implicated in cancer progression, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), Cyclin-dependent kinases (CDKs), Monopolar spindle 1 (Mps1/TTK), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3]
Table 1: Kinase Inhibitory Activity of Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 17 (analogue) | DYRK1A | <100 | [3] |
| Compound 20a | DYRK1A | 50 | [4] |
| CLK1 | 82 | [4] | |
| CLK4 | 44 | [4] | |
| PfCLK1 | 32 | [4] | |
| Compound 46 | CDK2 | 5 | [1] |
| Compound 47 | CDK2 | 3 | [1] |
| Compound 34f | FLT3-ITD | 4 | [2] |
| FLT3-D835Y | 1 | [2] | |
| K00135 | PIM1 | Low nM | [5] |
| K00152 | PIM1 | Low nM | [5] |
| K00486 | PIM1 | Low nM | [5] |
Antiproliferative Activity in Cancer Cell Lines
The kinase inhibitory effects of these compounds translate into potent antiproliferative activity against a range of human cancer cell lines.
Table 2: Anticancer Activity of Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Cancer Cell Line | GI50/IC50 (nM) | Reference |
| Compound 34f | MV4-11 (AML) | 7 | [2] |
| MOLM-13 (AML) | 9 | [2] | |
| MOLM-13 (FLT3-ITD-D835Y) | 4 | [2] | |
| Imidazo[1,2-a]pyridine Analogue 12b | Hep-2 (Laryngeal Cancer) | 11,000 | [6][7] |
| HepG2 (Liver Cancer) | 13,000 | [6][7] | |
| MCF-7 (Breast Cancer) | 11,000 | [6][7] | |
| A375 (Melanoma) | 11,000 | [6][7] |
Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine Derivatives
dot
Caption: DYRK1A Signaling Pathway Inhibition.
dot
Caption: Mps1 (TTK) Mitotic Checkpoint Inhibition.
Experimental Protocols
This protocol is a representative example for determining the in vitro kinase inhibitory activity of imidazo[1,2-b]pyridazine derivatives.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA), the peptide substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the DYRK1A enzyme to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Separation: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the GI50/IC50 value from the dose-response curve.[8][9][10]
Anti-inflammatory Activity
The imidazo[1,2-b]pyridazine scaffold has also demonstrated significant potential in the development of anti-inflammatory agents, primarily through the inhibition of kinases involved in inflammatory signaling pathways.
Inhibition of Tyk2 and IKKβ
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, and IκB kinase β (IKKβ), a key component of the NF-κB signaling pathway.[11]
Table 3: Anti-inflammatory Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50/Ki | Reference |
| Compound 6 | Tyk2 JH2 | Ki = 0.015 - 0.035 nM | [11] |
| Imidazo[1,2-b]pyridazine Analogue | IKKβ | Potent Inhibition | [12] |
Signaling Pathways in Inflammation
dot
Caption: Tyk2/STAT Inflammatory Signaling Inhibition.
dot
Caption: IKKβ/NF-κB Inflammatory Signaling Inhibition.
Antimicrobial and Antifungal Activity
The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential in combating infectious diseases. Certain derivatives have shown promising activity against various bacterial and fungal strains.
Table 4: Antimicrobial Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Various Derivatives | E. coli | - | [12] |
| S. aureus | - | [12] | |
| Compound 4a, 4c, 4d, 4l, 4r | Corn Curvalaria Leaf Spot | Potent Activity | [13] |
| Alternaria alternata | Potent Activity | [13] | |
| Pyricularia oryzae | Potent Activity | [13] | |
| Alternaria brassicae | Potent Activity | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Serial Dilutions: Prepare serial twofold dilutions of the imidazo[1,2-b]pyridazine compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Activity in Neurodegenerative Diseases
Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease.
Binding to β-Amyloid Plaques
Certain derivatives have been synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[14]
Table 5: Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives to Aβ Plaques
| Compound ID | Target | Ki (nM) | Reference |
| Compound 4 | Aβ1-40 aggregates | 11.0 | [14] |
| Various Derivatives | Aβ1-40 aggregates | 10 - 50 | [14] |
Experimental Protocol: In Vitro Aβ Binding Assay
This competitive binding assay is used to determine the affinity of test compounds for Aβ plaques.
-
Preparation of Aβ Aggregates: Synthesize and aggregate Aβ1-40 peptides.
-
Radioligand: Use a radiolabeled ligand known to bind to Aβ plaques, such as [3H]BTA-1.
-
Competition Assay: Incubate the Aβ aggregates with the radioligand in the presence of various concentrations of the test imidazo[1,2-b]pyridazine derivative.
-
Separation: Separate the bound from the free radioligand by filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software.[14]
General Experimental Workflow
The development of biologically active imidazo[1,2-b]pyridazine derivatives typically follows a structured workflow from synthesis to in vivo evaluation.
dot
Caption: General Drug Discovery Workflow.
Conclusion
The imidazo[1,2-b]pyridazine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to potently and selectively modulate the activity of a wide range of biological targets underscore its importance. The data and protocols presented in this technical guide aim to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable heterocyclic system. Future efforts in this field will likely focus on the development of derivatives with improved pharmacokinetic and pharmacodynamic properties, paving the way for new and effective treatments for a host of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. atcc.org [atcc.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Insights into 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide leverages data from closely related analogs to provide a robust predictive analysis. The provided experimental protocols are based on established synthetic routes for the imidazo[1,2-b]pyridazine scaffold.
Spectroscopic Data Analysis
Analog Spectroscopic Data
The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for key analogs of the target compound.
Table 1: ¹H NMR Data of Analogous Imidazo[1,2-b]pyridazine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine [1] | CDCl₃ | 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 2H) |
| 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine [1] | CDCl₃ | 8.10 (d, J = 9.6 Hz, 1H), 7.48 (d, J = 9.5 Hz, 1H), 5.11 (s, 2H) |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [1] | DMSO-d₆ | 8.48 (d, J = 9.6 Hz, 1H), 7.88 (d, J = 9.6 Hz, 1H), 7.79–7.70 (m, 3H), 7.64–7.56 (m, 2H), 5.23 (s, 2H) |
Table 2: ¹³C NMR Data of an Analogous Imidazo[1,2-b]pyridazine Derivative
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [1] | DMSO-d₆ | 149.4, 138.5, 138.0, 137.1, 134.3, 132.3, 129.4 (2C), 128.8, 128.0 (2C), 125.4, 55.9 |
Table 3: Mass Spectrometry Data of an Analogous Imidazo[1,2-b]pyridazine Derivative
| Compound | Ionization Mode | m/z |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [1] | ESI+ | [M+H]⁺ 353.13/355.10 |
Predicted Spectroscopic Data for this compound
Based on the data from the analogs, the following are the expected spectroscopic features for the target compound:
-
¹H NMR:
-
A singlet for the methyl group (C2-CH₃) protons, likely in the range of 2.4-2.6 ppm.
-
Two doublets for the pyridazine ring protons (H7 and H8), with a coupling constant of approximately 9.5 Hz. The H8 proton is expected to be downfield (around 7.9-8.1 ppm) and the H7 proton upfield (around 7.2-7.4 ppm).
-
A broad singlet for the carboxylic acid proton (-COOH), which would be highly dependent on the solvent and concentration, but typically downfield (>10 ppm).
-
-
¹³C NMR:
-
A signal for the methyl carbon (C2-CH₃) around 15-20 ppm.
-
Signals for the imidazo[1,2-b]pyridazine core carbons, with the carbon bearing the chlorine atom (C6) and the carbons of the imidazole ring showing characteristic shifts.
-
A signal for the carboxylic acid carbonyl carbon (-COOH) in the range of 160-170 ppm.
-
-
Mass Spectrometry (MS):
-
The nominal mass of the compound is 211 g/mol . In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 212.
-
The isotopic pattern for one chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be observed for the molecular ion peak, resulting in signals at m/z 212 and 214.
-
Experimental Protocols
The following section details a plausible synthetic route for this compound, based on established methodologies for the synthesis of related compounds.
Synthesis of this compound
This synthesis can be envisioned as a two-step process starting from 6-chloropyridazin-3-amine.
Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
-
Reaction Setup: To a solution of 6-chloropyridazin-3-amine (1 equivalent) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloroacetoacetate (1.1 equivalents) and a non-nucleophilic base like sodium bicarbonate (2-3 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C, depending on the solvent) and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in a mixture of water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The purified ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water.
-
Reaction Conditions: An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), is added to the solution. The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours, with TLC monitoring to confirm the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the ethanol is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 3-4 using a dilute acid like 1M HCl. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of the synthesized compound.
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for spectroscopic characterization of a synthesized compound.
References
Known derivatives of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
An In-depth Technical Guide to the Derivatives of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar geometry and the presence of multiple nitrogen atoms allow for diverse molecular interactions, making it an attractive starting point for drug discovery. Derivatives of this core have shown a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anti-protozoal properties.[1] More recently, this scaffold has gained significant attention as a versatile motif for developing potent and selective protein kinase inhibitors for oncology and autoimmune diseases.[1]
This technical guide focuses on the known derivatives of a specific, functionalized core: This compound . We will explore its synthesis, functionalization, and the biological activities of its derivatives, with a particular emphasis on their role as kinase inhibitors. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a comprehensive resource for researchers in the field.
Synthesis and Functionalization
The synthesis of the imidazo[1,2-b]pyridazine core typically involves the cyclization of an aminopyridazine with an α-haloketone or a related species. The specific functionalization of the core at various positions is crucial for modulating biological activity and pharmacokinetic properties. Metal-catalyzed cross-coupling reactions are extensively used for this purpose.[2]
General Synthetic Workflow
The general approach to synthesizing derivatives of the target acid involves the initial formation of the core heterocyclic system, followed by diversification at the C3 carboxylic acid and C6 chloro positions.
Caption: General synthetic workflow for derivatives.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine [3]
-
To a solution of 6-chloropyridazin-3-amine (5 g, 38.60 mmol, 1 equivalent) in 1,2-dimethoxyethane (80 mL), add 1,3-dichloroacetone (4.90 g, 38.60 mmol, 1.1 equivalents).
-
Stir the reaction mixture and heat under reflux for 48 hours.
-
Evaporate the solvent in vacuo.
-
Purify the product by chromatography on silica gel (eluent: dichloromethane-ethyl acetate 9:1) to obtain the title compound as a white solid.
Protocol 2: C6-Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine [1]
-
Treat 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a primary or secondary alkylamine (2.0 equivalents).
-
Add CsF (1.0 equivalent) and BnNEt₃Cl (10 mol %) in DMSO.
-
Heat the mixture at 100 °C for 24 hours.
-
The corresponding C6-aminated products are typically obtained in excellent isolated yields (79–98%).
Biological Activities and Therapeutic Targets
Derivatives of the imidazo[1,2-b]pyridazine core have been identified as potent inhibitors of several key protein kinases and other therapeutic targets.
PI3K/mTOR Dual Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many diseases, including cancer and idiopathic pulmonary fibrosis (IPF).[4]
A series of novel imidazo[1,2-b]pyridazine-based compounds have been developed as dual PI3K/mTOR inhibitors.[4] Structural optimization, guided by molecular docking, introduced phenolic hydroxyl and carboxylic acid groups to enhance binding and antifibrotic activity.[4]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Table 1: Activity of PI3K/mTOR Inhibitors [4]
| Compound | PI3Kα Inhibition (%) @ 1 nM | mTOR Inhibition (%) @ 1 nM | Anti-proliferative IC₅₀ (μM) |
|---|
| 11 | 94.9 | 42.99 | 0.090 |
In vivo, compound 11 (15 mg/kg) was shown to reduce collagen deposition and restore lung architecture in a bleomycin-induced pulmonary fibrosis model in mice.[4]
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a crucial enzyme in the B cell receptor signaling pathway, making it a key target for B cell malignancies like lymphoma and leukemia.[5] An imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), was identified as a potent and highly selective irreversible BTK inhibitor.[5]
Table 2: Activity of BTK Inhibitor [5]
| Compound | BTK IC₅₀ (nM) | Selectivity | In Vivo Activity (Xenograft Model) |
|---|
| 22 (TM471-1) | 1.3 | High across 310 kinases | Complete tumor regression in 7/10 mice at 15 mg/kg |
This compound has advanced into Phase I clinical trials, highlighting the therapeutic potential of this scaffold.[5]
Mps1 (TTK) Kinase Inhibitors
Monopolar spindle 1 (Mps1) is a protein kinase that is highly expressed in cancer cells and is a target for oncology. A property-based optimization of an initial hit led to the discovery of an imidazo[1,2-b]pyridazine-based compound, 27f , as a potent and selective Mps1 inhibitor.[6]
Table 3: Activity of Mps1 Inhibitor [6]
| Compound | Cellular Mps1 IC₅₀ (nM) | A549 Proliferation IC₅₀ (nM) | Key Feature |
|---|
| 27f | 0.70 | 6.0 | Orally bioavailable and active in vivo |
Compound 27f demonstrated remarkable antiproliferative activity in the nanomolar range against a variety of cancer cell lines.[6]
Anaplastic Lymphoma Kinase (ALK) Inhibitors
ALK tyrosine kinase inhibitors are used to treat non-small cell lung cancers (NSCLCs) with ALK gene rearrangements. However, resistance mutations often limit their effectiveness. To overcome this, novel macrocyclic imidazo[1,2-b]pyridazine derivatives were designed.[7]
Table 4: Activity of ALK Inhibitors Against Resistant Mutants [7]
| Compound | ALK WT IC₅₀ (nM) | ALK G1202R IC₅₀ (nM) | ALK L1196M/G1202R IC₅₀ (nM) |
|---|
| O-10 | 2.6 | 6.4 | 23 |
Compound O-10 showed potent enzymatic inhibitory activity against wild-type ALK and, critically, against the G1202R and lorlatinib-resistant L1196M/G1202R double mutations.[7]
Tyk2 (Tyrosine Kinase 2) Inhibitors
Tyk2 is a member of the Janus kinase (JAK) family and is involved in signaling pathways that play key roles in autoimmune and inflammatory diseases.[8] Researchers identified highly potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain. Structure-activity relationship studies led to the identification of compound 6 , which showed efficacy in a rat adjuvant arthritis model.[8] This compound displayed over 10,000-fold selectivity for Tyk2 JH2 over a panel of 230 other kinases.[8]
Antiparasitic Activity
Derivatives of this scaffold have also been explored for activity against kinetoplastids, the parasites responsible for diseases like leishmaniasis and trypanosomiasis (sleeping sickness). A 3-nitroimidazo[1,2-b]pyridazine derivative showed potent activity against the bloodstream form of Trypanosoma brucei brucei.[3]
Table 5: Antiparasitic Activity [3]
| Compound | T. b. brucei EC₅₀ (μM) | HepG2 Cytotoxicity CC₅₀ (μM) |
|---|
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | 0.38 | > 7.8 |
Despite its good activity, the compound's poor solubility in culture media limited further assessment.[3]
Conclusion and Future Perspectives
The this compound core and its related structures represent a highly versatile and fruitful scaffold for modern drug discovery. The derivatives have demonstrated exceptional potency and selectivity against a range of high-value therapeutic targets, particularly protein kinases involved in oncology and immunology. The successful advancement of a BTK inhibitor based on this scaffold into clinical trials underscores its potential.
Future research will likely focus on further optimizing the pharmacokinetic and metabolic properties of these compounds, exploring new derivatization strategies to tackle drug resistance, and expanding the range of biological targets. The rich chemistry of the imidazo[1,2-b]pyridazine system, combined with advanced computational and screening methods, promises the continued discovery of novel therapeutic agents from this remarkable chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Imidazo[1,2-b]pyridazine Compounds: A Comprehensive Technical Guide to Therapeutic Targets and Drug Discovery Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its inherent drug-like properties have led to the development of numerous compounds targeting a diverse range of therapeutic areas, from oncology and inflammation to neurodegenerative and infectious diseases. This technical guide provides an in-depth overview of the key therapeutic targets of imidazo[1,2-b]pyridazine compounds, supported by quantitative data, detailed experimental protocols for target validation and compound screening, and visualizations of relevant signaling pathways and workflows.
I. Kinase Inhibition: A Dominant Therapeutic Avenue
Imidazo[1,2-b]pyridazines have shown remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in disease.
Janus Kinase (JAK) Family: Targeting Autoimmune and Inflammatory Diseases
Target: Tyrosine Kinase 2 (Tyk2)
Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of the Tyk2 pseudokinase (JH2) domain.[1] This selective inhibition modulates cytokine signaling pathways, particularly those involving IL-12, IL-23, and Type I interferons, which are pivotal in the pathogenesis of numerous autoimmune and inflammatory disorders.[2]
Quantitative Data: Tyk2 JH2 Inhibition
| Compound ID | Target | Assay Type | IC50 / Ki | Reference |
| 7 | Tyk2 JH2 | IL-23 stimulated reporter assay | > 2 µM (IKKβ) | [3] |
| 29 | Tyk2 JH2 | Cellular Assay | - | [3][4] |
Signaling Pathway: Tyk2-Mediated Cytokine Signaling
Caption: Tyk2 signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazines.
PIM Kinases: A Target in Hematopoietic Malignancies
Target: Proviral Integration site for Moloney murine leukemia virus (PIM) Kinases
Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases (PIM1 and PIM2), which are serine/threonine kinases implicated in cell survival and proliferation, particularly in hematopoietic malignancies.[5][6]
Quantitative Data: PIM Kinase Inhibition
| Compound ID | Target | Assay Type | IC50 | Reference |
| K00135 | PIM1 | In vitro kinase assay | Low nanomolar | [7] |
Mps1 (TTK) Kinase: A Mitotic Checkpoint Target in Cancer
Target: Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK)
A notable imidazo[1,2-b]pyridazine derivative, 27f, has demonstrated extremely potent and selective inhibition of Mps1 kinase, a key regulator of the spindle assembly checkpoint.[8][9] Inhibition of Mps1 leads to mitotic errors and subsequent cell death in cancer cells, making it an attractive target for oncology.[9][10]
Quantitative Data: Mps1 Inhibition
| Compound ID | Target | Assay Type | IC50 | Reference |
| 27f | Mps1 | Cellular Assay (A549 cells) | 6.0 nM | [8][9][10] |
| 27f | Mps1 | Cellular Mps1 Assay | 0.70 nM | [8][9][10] |
Anaplastic Lymphoma Kinase (ALK): Overcoming Resistance in NSCLC
Target: Anaplastic Lymphoma Kinase (ALK)
Macrocyclic imidazo[1,2-b]pyridazine derivatives have been designed as potent ALK inhibitors to address acquired resistance to existing therapies in non-small cell lung cancer (NSCLC), including the challenging G1202R mutation.[2]
Quantitative Data: ALK Inhibition
| Compound ID | Target | Assay Type | IC50 | Reference |
| O-10 | ALK (Wild-Type) | Enzymatic Assay | 2.6 nM | [2] |
| O-10 | ALK (G1202R mutant) | Enzymatic Assay | 6.4 nM | [2] |
| O-10 | ALK (L1196M/G1202R double mutant) | Enzymatic Assay | 23 nM | [2] |
Other Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the inhibition of several other kinases relevant to cancer and inflammatory diseases.
Quantitative Data: Various Kinase Inhibition
| Compound Class | Target | Assay Type | IC50 | Reference |
| Diaryl urea derivatives | mTOR | Kinase Assay | 0.062 µM (A18) | - |
| 3,6-disubstituted derivatives | IKKβ | Cell-free Assay | - | |
| 3,6-disubstituted derivatives | DYRKs, CLKs | Kinase Assay | < 100 nM | [11][12] |
| Morpholine/piperazine derivatives | TAK1 | Enzymatic Assay | 55 nM (Compound 26) | [13] |
II. Anti-inflammatory Activity Beyond Kinase Inhibition
Imidazo[1,2-b]pyridazines also exhibit anti-inflammatory properties through mechanisms independent of direct kinase inhibition, primarily by targeting key inflammatory cytokines.
Interleukin-17A (IL-17A) Inhibition
Target: IL-17A
This class of compounds has been reported as inhibitors of IL-17A, a cytokine central to the pathogenesis of psoriasis, rheumatoid arthritis, and multiple sclerosis.[14][15]
Tumor Necrosis Factor-alpha (TNF-α) Inhibition
Target: TNF-α
Certain 3,6-disubstituted imidazo[1,2-b]pyridazines have been shown to inhibit the production of TNF-α, a potent pro-inflammatory cytokine.[16]
Quantitative Data: TNF-α Production Inhibition
| Compound ID | Cell Line | Assay Type | IC50 | Reference |
| 8q | hPBMC | LPS-mediated TNF-α production | 0.9 µM | [17] |
| 8w | hPBMC | LPS-mediated TNF-α production | 0.4 µM | [17] |
III. Targeting Neurodegenerative Diseases
β-Amyloid Plaques in Alzheimer's Disease
Target: β-Amyloid (Aβ) Plaques
Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their ability to bind to β-amyloid plaques, the hallmark pathology of Alzheimer's disease. This suggests their potential as diagnostic imaging agents or as therapeutics to interfere with plaque formation.[18]
Quantitative Data: β-Amyloid Plaque Binding
| Compound ID | Target | Assay Type | Ki | Reference |
| 4 | Aβ1-40 aggregates | In vitro competition binding assay | 11.0 nM | [18] |
IV. Antimicrobial and Antiviral Applications
Antiviral Activity Against Picornaviruses
Target: Picornavirus replication machinery
A novel class of 2-aminoimidazo[1,2-b]pyridazines has demonstrated broad-spectrum activity against a range of human picornaviruses, including rhinoviruses, poliovirus, and coxsackieviruses.
Antifungal Activity
Target: Fungal cell growth
3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown potent and broad-spectrum antifungal activity against various phytopathogenic fungi.
V. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Kinase Inhibition Assays
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol: PIM Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
PIM Kinase Buffer: 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.[19][20]
-
Prepare serial dilutions of the imidazo[1,2-b]pyridazine test compound in DMSO, followed by dilution in PIM Kinase Buffer.
-
Prepare a solution of PIM kinase (e.g., 10 ng PIM1) and a suitable peptide substrate (e.g., a derivative of the BAD protein) in PIM Kinase Buffer.[19]
-
Prepare an ATP solution in PIM Kinase Buffer.
-
-
Kinase Reaction:
-
ATP Depletion and Signal Generation:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Cellular Assays
Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating:
-
Seed cells (e.g., A549) in a 96-well opaque-walled plate at a suitable density in 100 µl of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-b]pyridazine test compound in culture medium.
-
Add the compound dilutions to the cells and incubate for the desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Data Acquisition:
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Protocol: Western Blot for ALK Phosphorylation
-
Cell Treatment and Lysis:
-
Culture cells (e.g., Karpas-299) and treat with various concentrations of the imidazo[1,2-b]pyridazine inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel and transfer them to a PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
β-Amyloid Binding Assay
Protocol: In Vitro Competition Binding Assay with [3H]PIB
-
Reagent Preparation:
-
Prepare homogenates of brain tissue containing β-amyloid plaques.
-
[3H]PIB (radioligand) is used at a specific activity (e.g., 72.4 Ci/mmol).[22]
-
Unlabeled imidazo[1,2-b]pyridazine compound is used as a competitor.
-
-
Binding Reaction:
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.[22]
-
Wash the filters with ice-cold PBS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the Ki values from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.
-
Antiviral and Antifungal Assays
Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay
-
Cell Plating:
-
Seed host cells (e.g., MRC-5 for rhinoviruses) in a 96-well plate to form a confluent monolayer.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound.
-
Add the compound dilutions to the cells, followed by the addition of the virus at a specific multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the plates until CPE is observed in the virus control wells (typically 5-7 days).[23]
-
-
Quantification of CPE:
-
CPE can be visually scored or quantified using a cell viability assay (e.g., with neutral red or CellTiter-Glo®). The reduction in CPE in the presence of the compound indicates antiviral activity.
-
Protocol: Antifungal Mycelium Growth Inhibition Assay
-
Plate Preparation:
-
Incorporate serial dilutions of the imidazo[1,2-b]pyridazine compound into molten Potato Dextrose Agar (PDA).
-
Pour the agar into Petri dishes.
-
-
Inoculation:
-
Place a mycelial plug (e.g., 5 mm diameter) from a fresh fungal culture onto the center of the agar plate.[24]
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 28°C) in the dark.[24]
-
-
Measurement:
-
Measure the diameter of the fungal colony at regular intervals.
-
Calculate the percentage of growth inhibition compared to a control plate without the compound.[24]
-
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Its demonstrated activity against a wide array of clinically relevant targets, particularly in the realms of kinase inhibition and anti-inflammatory pathways, underscores its significance in modern drug development. The detailed protocols provided in this guide are intended to facilitate further research and development of imidazo[1,2-b]pyridazine-based compounds, ultimately contributing to the advancement of new medicines for a variety of diseases.
References
- 1. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. asm.org [asm.org]
- 4. A Statistical Evaluation of Methods of In-Vitro Growth Assessment for Phyllosticta citricarpa: Average Colony Diameter vs. Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ch.promega.com [ch.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. 2.5. Antifungal Activity Assessment [bio-protocol.org]
- 12. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. raybiotech.com [raybiotech.com]
- 16. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IKKbeta Kinase Enzyme System Application Note [worldwide.promega.com]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. Postmortem Neocortical 3H-PiB Binding and Levels of Unmodified and Pyroglutamate Aβ in Down Syndrome and Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 24. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]
Starting Materials for the Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential starting materials and synthetic pathways for the preparation of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to support research and development in this area.
Primary Synthetic Pathway
The most direct and commonly employed route for the synthesis of this compound involves a two-step process. The initial step is the condensation of a substituted pyridazine with an α-halo ketoester to form the ethyl ester of the target molecule. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.
The core starting materials for this pathway are:
-
3-Amino-6-chloropyridazine
-
Ethyl 2-chloroacetoacetate
The overall synthetic transformation can be visualized as follows:
Starting Material Profiles and Synthesis
A critical aspect of synthesizing the target molecule is the availability and preparation of the key starting materials.
3-Amino-6-chloropyridazine
This is a foundational building block for the imidazo[1,2-b]pyridazine core.
| Property | Value |
| CAS Number | 5469-69-2 |
| Molecular Formula | C₄H₄ClN₃ |
| Molecular Weight | 129.55 g/mol |
| Appearance | Solid |
| Melting Point | 213-215 °C (decomposes) |
Synthesis of 3-Amino-6-chloropyridazine:
This precursor is typically synthesized from 3,6-dichloropyridazine via amination.[1]
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [2]
-
Reaction Setup: In a suitable pressure vessel, suspend 3,6-dichloropyridazine in a solvent such as ethanol or acetonitrile.
-
Addition of Ammonia: Add aqueous ammonia to the suspension. The molar ratio of 3,6-dichloropyridazine to ammonia can range from 1:3 to 1:7.5.[2]
-
Reaction Conditions: Heat the mixture with stirring at a temperature between 78°C and 150°C for 5 to 7 hours.[2]
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield 3-amino-6-chloropyridazine.
Quantitative Data:
| Reactant Ratio (DCP:Ammonia) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1:7.5 | Ethanol | 78 | 5 | 96.70 |
| 1:3 | Acetonitrile | 120 | 7 | 93.79 |
| 1:3 | DMF | 150 | 6 | 89.25 |
| Data adapted from patent CN104844523A.[2] |
Ethyl 2-chloroacetoacetate
This α-halo ketoester provides the carbon backbone for the "2-methyl" and "3-carboxylate" portions of the target molecule.
| Property | Value |
| CAS Number | 609-15-4 |
| Molecular Formula | C₆H₉ClO₃ |
| Molecular Weight | 164.59 g/mol |
| Appearance | Liquid |
Synthesis of this compound
Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
Experimental Protocol:
-
Reaction Setup: Dissolve 3-amino-6-chloropyridazine in a suitable solvent, such as toluene or diethyl ether.
-
Addition of Base: Add a mild base, such as sodium bicarbonate, to the solution.
-
Addition of Ketoester: Add ethyl 2-chloroacetoacetate dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture under reflux with vigorous stirring. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
Experimental Protocol:
The hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure. A representative protocol based on the hydrolysis of a similar compound is as follows.[3]
-
Reaction Setup: Dissolve ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Addition of Base: Add a strong base, such as sodium hydroxide or lithium hydroxide, to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Work-up and Purification: After completion, remove the alcohol under reduced pressure. Dilute the aqueous residue with water and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can be collected by filtration, washed with water, and dried.
Quantitative Data:
For the analogous synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, the cyclocondensation to the ethyl ester proceeded with an 85% yield, and the subsequent alkaline hydrolysis yielded the carboxylic acid in 90% yield.[3] These values suggest that the synthesis of the target molecule can be expected to be high-yielding.
Conclusion
The synthesis of this compound is a well-established process rooted in the fundamental principles of heterocyclic chemistry. The primary and most efficient pathway relies on the readily accessible starting materials, 3-amino-6-chloropyridazine and ethyl 2-chloroacetoacetate. The synthesis of the former from 3,6-dichloropyridazine is a straightforward amination reaction with high yields. The subsequent cyclocondensation and hydrolysis steps are robust transformations, making this synthetic route amenable to both laboratory-scale and larger-scale production for drug discovery and development programs. This guide provides the necessary foundational information for researchers to embark on the synthesis of this important molecular scaffold.
References
Crystal Structure of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure, synthesis, and potential biological significance of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid and its derivatives. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition.[1] This document summarizes key crystallographic data from a closely related analogue, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Representative Crystal Structure Analysis
While the specific crystal structure for this compound is not publicly available, a detailed single-crystal X-ray analysis of a closely related and biologically active imidazo[1,2-b]pyridazine derivative, referred to as compound 6e in a study on Tyk2 JH2 inhibitors, provides valuable structural insights into this class of compounds.[2]
Table 1: Crystallographic Data for a Representative Imidazo[1,2-b]pyridazine Derivative (Compound 6e) [2]
| Parameter | Value |
| Empirical Formula | C₂₂H₂₀FN₇O₂ |
| Formula Weight | 445.45 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 11.8938(3) Å, α = 90°b = 15.4019(4) Å, β = 106.138(1)°c = 12.0818(3) Å, γ = 90° |
| Volume | 2124.93(9) ų |
| Z | 4 |
| Density (calculated) | 1.392 Mg/m³ |
| Absorption Coefficient | 0.828 mm⁻¹ |
| F(000) | 928 |
| Crystal Size | 0.200 x 0.100 x 0.050 mm |
| Theta range for data collection | 4.836 to 74.522° |
| Index ranges | -14<=h<=14, -19<=k<=19, -15<=l<=15 |
| Reflections collected | 40043 |
| Independent reflections | 4202 [R(int) = 0.0442] |
| Completeness to theta = 67.679° | 99.9 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 1.0000 and 0.7251 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4202 / 0 / 298 |
| Goodness-of-fit on F² | 1.039 |
| Final R indices [I>2sigma(I)] | R1 = 0.0357, wR2 = 0.0881 |
| R indices (all data) | R1 = 0.0378, wR2 = 0.0901 |
| Largest diff. peak and hole | 0.280 and -0.322 e.Å⁻³ |
Experimental Protocols
The synthesis of this compound and its derivatives generally follows established methodologies for the formation of the imidazo[1,2-b]pyridazine ring system.
General Synthesis of the Imidazo[1,2-b]pyridazine Core
The formation of the imidazo[1,2-b]pyridazine backbone is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone or a related species under mild basic conditions.[3]
Protocol for the Synthesis of a 6-Chloro-imidazo[1,2-b]pyridazine Derivative: [4]
-
Cyclocondensation: To a solution of 3-amino-6-chloropyridazine in a suitable solvent such as 1,2-dimethoxyethane, an equimolar amount of an appropriate α-haloketone (e.g., 1,3-dichloroacetone) is added.
-
The reaction mixture is heated under reflux for an extended period (e.g., 48 hours).
-
The solvent is then removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 6-chloro-imidazo[1,2-b]pyridazine intermediate.
Synthesis of this compound
A plausible synthetic route to the title compound would involve the hydrolysis of a corresponding ester, which can be synthesized via the cyclocondensation reaction.
Proposed Protocol:
-
Ester Synthesis: React 3-amino-6-chloropyridazine with an ethyl 2-chloroacetoacetate in a suitable solvent with a non-nucleophilic base to yield ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate.
-
Hydrolysis: The resulting ester is then subjected to alkaline hydrolysis (e.g., using NaOH or KOH in an aqueous alcohol solution).
-
The reaction mixture is heated until the hydrolysis is complete, as monitored by thin-layer chromatography.
-
After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to afford this compound.
Crystallization for X-ray Diffraction
Single crystals suitable for X-ray diffraction can be grown by various methods, most commonly by slow evaporation of a saturated solution.
General Crystallization Protocol:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, ethyl acetate, or a mixture with water) to form a nearly saturated solution.
-
The solution is filtered to remove any insoluble impurities.
-
The clear solution is allowed to stand undisturbed at room temperature, and the solvent is allowed to evaporate slowly over several days.
-
Well-formed crystals are harvested, washed with a small amount of cold solvent, and dried.
Signaling Pathway and Biological Relevance
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[2] Tyk2 is a key component of the signaling pathway for cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of autoimmune and inflammatory diseases.[2]
The inhibition of the pseudokinase (JH2) domain of Tyk2 by these compounds represents a promising therapeutic strategy. By binding to the JH2 domain, these inhibitors can allosterically modulate the activity of the adjacent kinase (JH1) domain, thereby blocking the downstream signaling cascade that leads to the phosphorylation of STAT proteins and subsequent gene transcription.[2]
Caption: Tyk2 signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.
Experimental Workflow Visualization
The general workflow for the synthesis, purification, and structural analysis of this compound is outlined below.
Caption: General experimental workflow for the synthesis and structural analysis of the title compound.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Probing the Potential Mechanism of Action of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid: A Technical Overview of the Imidazo[1,2-b]pyridazine Scaffold
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the mechanism of action of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid. This technical guide, therefore, provides an in-depth analysis of the well-documented biological activities of the broader imidazo[1,2-b]pyridazine scaffold. The information presented herein is intended to offer a scientifically grounded perspective on the potential therapeutic applications and mechanisms of action for derivatives of this core structure, which may inform research and development efforts involving this compound.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide key interaction points for various biological targets. This has led to the development of numerous derivatives with potent and selective activities against a range of diseases, including inflammatory conditions, cancer, and infectious diseases.[1] This guide will explore the most prominent and well-characterized mechanisms of action associated with this versatile chemical framework.
Primary Mechanism of Action: Allosteric Inhibition of Tyrosine Kinase 2 (Tyk2)
A significant body of research has identified the imidazo[1,2-b]pyridazine scaffold as a potent inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[3][4][5] Tyk2 plays a crucial role in the signaling pathways of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons, making it an attractive target for the treatment of autoimmune and inflammatory diseases.[4][5]
Unlike traditional kinase inhibitors that target the ATP-binding site of the catalytic domain (Janus Homology 1 or JH1), imidazo[1,2-b]pyridazine derivatives have been shown to bind to the catalytically inactive pseudokinase domain (JH2).[3][4] This allosteric binding event induces a conformational change that inhibits the function of the adjacent catalytic domain, leading to the suppression of downstream signaling. This selective inhibition of the JH2 domain offers a potential for greater specificity and a better safety profile compared to pan-JAK inhibitors.
Signaling Pathway of Tyk2 Inhibition
The binding of cytokines to their receptors triggers the activation of receptor-associated Tyk2. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they modulate the transcription of inflammatory genes. Imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors interrupt this cascade at an early stage.
Quantitative Data for Imidazo[1,2-b]pyridazine-based Tyk2 Inhibitors
The following table summarizes the in vitro activity of representative imidazo[1,2-b]pyridazine derivatives as Tyk2 JH2 inhibitors. It is important to note that these data are for specific derivatives and not for this compound.
| Compound ID | Tyk2 JH2 Binding IC50 (nM) | Cellular Assay IC50 (nM) | Reference |
| Compound 7 | N/A | < 1000 | [5] |
| Compound 29 | N/A | Potent (exact value not provided) | [4] |
| Compound 6b | Comparable to Compound 4 | N/A | [3] |
| Compound 6c | Potent (exact value not provided) | N/A | [3] |
N/A: Data not available in the cited literature.
Other Potential Mechanisms and Biological Activities
Beyond Tyk2 inhibition, the imidazo[1,2-b]pyridazine scaffold has been explored for a variety of other therapeutic applications.
Kinase Inhibition (DYRKs and CLKs)
Derivatives of 3,6-disubstituted imidazo[1,2-b]pyridazines have demonstrated inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and Cdc2-like kinases (CLKs), with IC50 values in the nanomolar range.[6] These kinases are involved in cellular processes such as proliferation and splicing, making them potential targets for cancer therapy.
Antikinetoplastid Activity
The imidazo[1,2-b]pyridazine scaffold has shown promise in the development of agents against kinetoplastid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis.[7] The exact mechanism of action in this context is still under investigation but may involve the inhibition of parasite-specific kinases.
Antifungal Activity
Certain 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have exhibited broad-spectrum antifungal activity against various phytopathogenic fungi.[8] More recently, derivatives have shown promising in vitro activity against Madurella mycetomatis, the primary causative agent of eumycetoma, a neglected tropical disease.[9]
Ligands for β-Amyloid Plaques
Some imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potential imaging agents for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[10] These compounds show binding affinity for synthetic Aβ aggregates, suggesting their potential utility as PET radiotracers.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives are described in the cited literature. A general workflow for the initial screening of a novel derivative is outlined below.
Synthesis of the Imidazo[1,2-b]pyridazine Core
The synthesis of the imidazo[1,2-b]pyridazine backbone is typically achieved through the condensation of an α-haloketone with a 3-amino-6-halopyridazine under mild basic conditions.[10]
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the extensive research on the imidazo[1,2-b]pyridazine scaffold provides a strong foundation for hypothesizing its potential biological activities. The most prominent and well-validated mechanism for this class of compounds is the allosteric inhibition of Tyk2 via binding to the JH2 domain, positioning these molecules as promising candidates for the treatment of inflammatory and autoimmune diseases. Furthermore, the demonstrated activity of derivatives in oncology and infectious diseases highlights the versatility of this scaffold. Future research into this compound and its derivatives could uncover novel therapeutic agents with significant clinical potential. It is recommended that initial investigations focus on its potential as a Tyk2 inhibitor, given the prevalence of this activity within the imidazo[1,2-b]pyridazine class.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid amides, a class of compounds with significant potential in medicinal chemistry, particularly as kinase inhibitors. The methodologies outlined are based on established synthetic routes for analogous heterocyclic systems and provide a robust framework for laboratory-scale preparation.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this core structure have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer, inflammation, and autoimmune disorders.[1][2][3][4] Specifically, amides derived from this compound are of interest for their potential to modulate the activity of kinases such as Tyrosine kinase 2 (Tyk2), Pim kinases, and I-kappa B kinase (IKKβ).[2][3][4] These notes offer a comprehensive guide to the synthesis, characterization, and potential applications of these compounds.
Synthetic Strategy
The synthesis of this compound amides is a multi-step process that begins with the construction of the core imidazo[1,2-b]pyridazine ring system. This is followed by the introduction of the carboxylic acid functionality at the 3-position, and finally, amide bond formation with a variety of amine nucleophiles.
Part 1: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine
The initial step involves the cyclocondensation of a substituted aminopyridazine with a suitable three-carbon electrophile. A plausible route, adapted from the synthesis of related imidazo[1,2-b]pyridazines, is the reaction of 6-chloropyridazin-3-amine with chloroacetone.
Part 2: Synthesis of this compound
Following the formation of the core heterocyclic system, the carboxylic acid group is introduced at the 3-position. A common strategy for this transformation is the hydrolysis of a corresponding ester, which can be formed during the initial cyclization or in a subsequent step.
Part 3: Synthesis of this compound Amides
The final step is the coupling of the synthesized carboxylic acid with a diverse range of primary or secondary amines to generate the desired amide derivatives. This is typically achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with the amine.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
This protocol is adapted from the synthesis of structurally similar imidazo[1,2-a]pyridine-3-carboxylates.[5]
Materials:
-
6-Chloropyridazin-3-amine
-
Ethyl 2-chloroacetoacetate
-
Ethanol, absolute
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-chloropyridazin-3-amine (1.0 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 eq) and sodium bicarbonate (1.5 eq).
-
Heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate.
Protocol 2: Synthesis of this compound
This protocol is based on the alkaline hydrolysis of the corresponding ester, a common procedure for obtaining carboxylic acids.[6]
Materials:
-
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
-
Ethanol
-
Sodium hydroxide (2M aqueous solution)
-
Hydrochloric acid (2M aqueous solution)
Procedure:
-
Dissolve ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq) in ethanol.
-
Add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the mixture at 60-70°C for 2-4 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with a 2M aqueous solution of hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 3: Synthesis of this compound Amides
This protocol describes a general method for amide bond formation via an acyl chloride intermediate, a reliable and widely used method.[6]
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine
-
Triethylamine or Diisopropylethylamine (DIPEA)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2-1.5 eq) to the suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carbonyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final this compound amide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a hypothetical amide derivative, N-benzyl-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxamide. These values are illustrative and may vary based on specific reaction conditions and the nature of the amine used.
Table 1: Reaction Yields and Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1. Cyclocondensation | Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate | 5.00 | 3.95 | 79 | >95% |
| 2. Hydrolysis | This compound | 3.95 | 3.52 | 89 | >98% |
| 3. Amide Coupling | N-benzyl-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxamide | 3.52 | 2.96 | 84 | >99% |
Table 2: Characterization Data for N-benzyl-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxamide
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (d, J = 9.6 Hz, 1H), 7.65 (s, 1H, NH), 7.40-7.25 (m, 5H, Ar-H), 7.10 (d, J = 9.6 Hz, 1H), 4.65 (d, J = 5.8 Hz, 2H, CH₂), 2.70 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.5 (C=O), 145.2, 142.8, 138.1, 137.5, 128.8, 127.9, 127.6, 125.4, 118.9, 114.7, 44.2 (CH₂), 16.8 (CH₃). |
| Mass Spec (ESI) | m/z calculated for C₁₆H₁₃ClN₄O [M+H]⁺: 313.08; found: 313.1. |
| Melting Point | 185-187 °C |
Visualizations
Experimental Workflow
The overall synthetic workflow for the preparation of this compound amides is depicted below.
Signaling Pathways
Derivatives of the imidazo[1,2-b]pyridazine core have been shown to inhibit several key signaling pathways. The diagrams below illustrate the points of intervention for these potential drug candidates.
Tyk2 Signaling Pathway
Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines like IL-12, IL-23, and Type I interferons.[2] Inhibition of Tyk2 can block the downstream phosphorylation of STAT proteins, thereby modulating immune responses.
PIM Kinase Signaling Pathway
PIM kinases are serine/threonine kinases that are downstream targets of signaling pathways like JAK/STAT. They are implicated in cell survival and proliferation by phosphorylating pro-apoptotic proteins such as BAD.[3]
References
- 1. 6-Chloro-3-methylimidazo[1,2-b]pyridazine|CAS 137384-48-6 [benchchem.com]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Suzuki Coupling Reactions of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors.[1][2]
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities.[2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] In the context of this compound, the Suzuki coupling enables the introduction of various aryl and heteroaryl substituents at the 6-position, providing a straightforward route to novel derivatives for screening and development.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. In this case, the chlorine atom at the C6 position of the imidazo[1,2-b]pyridazine ring serves as the electrophilic partner. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Key Reaction Parameters
The success of the Suzuki coupling reaction with this compound is dependent on several key parameters:
-
Catalyst: Palladium(0) complexes are typically used. Pre-catalysts such as Pd(PPh₃)₄ or in situ generated catalysts from a palladium(II) source like PdCl₂(dppf)·CH₂Cl₂ are common.
-
Base: A base is required to activate the organoboron species. Inorganic bases such as sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are frequently employed.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, DME/water, or THF/water.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often to the reflux temperature of the solvent mixture.
Representative Suzuki Coupling Reaction Conditions for Imidazo[1,2-b]pyridazine Derivatives
While specific data for this compound is not extensively published, the following table summarizes typical conditions used for Suzuki-Miyaura cross-coupling reactions on related imidazo[1,2-b]pyridazine scaffolds.[1] This data provides a strong starting point for reaction optimization.
| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. | Yield | Reference |
| 3-bromoimidazo[1,2-b]pyridazin-6-amine | tert-butyl(2S)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl pyrrolidine-1-carboxylate | PdCl₂(dppf)·CH₂Cl₂ | Na₂CO₃ | 1,4-dioxane/H₂O | Reflux | 37% | [1] |
| Imidazo[1,2-b]pyridazine derivative 27 | pyridin-4-ylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | DME/H₂O | Reflux | 71% | [1] |
| Imidazo[1,2-b]pyridazine derivative 28 | pyridin-4-ylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | NaHCO₃ | DME/H₂O | Reflux | 92% | [1] |
| 6-bromo-3-iodoimidazo[1,2-b]pyridazine | N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | PdCl₂(dppf) | Cs₂CO₃ (2M aq) | THF | 45°C | 52% | [1] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling reaction of this compound. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Procedure using PdCl₂(dppf)·CH₂Cl₂
-
Reagent Preparation:
-
To a reaction vessel, add this compound (1.0 eq).
-
Add the desired aryl or heteroaryl boronic acid (1.1 - 1.5 eq).
-
Add sodium carbonate (Na₂CO₃, 2.0 - 3.0 eq).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.05 - 0.10 eq).
-
-
Reaction Setup:
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Stir the mixture at room temperature for 10 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid optimization and synthesis, microwave irradiation can be employed.
-
Reagent Preparation:
-
In a microwave-safe reaction vial, combine this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
-
Reaction Setup:
-
Add a suitable solvent system (e.g., DMF/water 9:1).
-
Seal the vial.
-
-
Reaction Execution:
-
Place the vial in a microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a set time (e.g., 15-30 minutes).
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure outlined in Protocol 1.
-
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for Suzuki coupling experiments.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient heating, poor quality reagents, incorrect base. | Use a fresh batch of catalyst, ensure the reaction reaches the target temperature, use freshly distilled/degassed solvents, try a different base (e.g., Cs₂CO₃). |
| Formation of Side Products | Homocoupling of the boronic acid, decomposition of starting materials. | Ensure thorough degassing of the solvent, lower the reaction temperature, use a different ligand for the palladium catalyst. |
| Difficulty in Purification | Product is highly polar due to the carboxylic acid. | Use a more polar eluent system for chromatography, consider esterification of the carboxylic acid prior to coupling, followed by hydrolysis. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. By carefully selecting the catalyst, base, and solvent system, a wide range of novel analogues can be synthesized efficiently. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carbonyl chloride from its corresponding carboxylic acid. Acid chlorides are highly reactive intermediates in organic synthesis, serving as crucial precursors for the formation of esters, amides, and other carbonyl derivatives. The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic structure found in numerous biologically active compounds, making the efficient preparation of its derivatives, such as the title acid chloride, a key step in drug discovery and development programs.
The described method utilizes oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This approach is widely favored for its mild reaction conditions and the convenient removal of byproducts (HCl, CO, and CO₂), which are gaseous. This protocol is adapted from standard procedures for the conversion of heterocyclic carboxylic acids to acid chlorides and is intended to provide a reliable method for researchers in the field.
Data Presentation
A summary of the key quantitative data for the synthesis is presented in the table below. This allows for a quick reference to the stoichiometry and physical properties of the compounds involved.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | C₈H₆ClN₃O₂ | 211.61 | 1.0 | 1.0 g |
| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 | 1.2 - 1.5 | 0.72 - 0.90 mL |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic | ~2-3 drops |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | 20 mL |
| Product: 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carbonyl chloride | C₈H₅Cl₂N₃O | 230.05 | - | ~1.09 g (theoretical) |
Experimental Protocol
This protocol details the step-by-step methodology for the conversion of this compound to its acid chloride.
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 4.73 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask and stir the suspension at room temperature.
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (2-3 drops) to the suspension.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (0.51 mL, 5.67 mmol, 1.2 eq) dropwise to the stirred suspension. Caution: Gas evolution (CO₂, CO, HCl) will be observed. This step should be performed in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. To ensure complete removal of volatile impurities, the crude product can be co-evaporated with anhydrous toluene or dichloromethane.
-
Product: The resulting solid is the crude 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carbonyl chloride, which can be used in the next synthetic step without further purification. If necessary, the product can be purified by crystallization from a suitable solvent system, though its reactivity may make this challenging.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: Experimental workflow for the synthesis of the acid chloride.
Caption: Chemical reaction for the formation of the target acid chloride.
Application Notes and Protocols: 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid as a versatile scaffold in medicinal chemistry. This core structure has demonstrated significant potential in the development of potent and selective inhibitors for various key drug targets, particularly protein kinases involved in oncology and inflammatory diseases. This document outlines its applications, presents key biological data, and provides detailed experimental protocols for its synthesis and evaluation.
Introduction
The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, largely due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets. The specific derivative, this compound, offers a strategic platform for chemical modification. The chloro substituent at the 6-position provides a handle for further derivatization through cross-coupling reactions, the methyl group at the 2-position can influence selectivity and potency, and the carboxylic acid at the 3-position serves as a key interaction point with target proteins or as a site for amide bond formation to explore structure-activity relationships (SAR).
This scaffold has been successfully employed in the development of inhibitors for several critical signaling pathways, including:
-
PI3K/mTOR Pathway: Dual inhibitors targeting Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) have been developed for the treatment of cancers and fibrotic diseases.
-
JAK/STAT Pathway: Selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, have shown promise in treating autoimmune and inflammatory conditions.
-
ALK Signaling Pathway: Potent inhibitors of Anaplastic Lymphoma Kinase (ALK) have been designed to overcome resistance to existing therapies in non-small cell lung cancer (NSCLC).
Data Presentation
The following tables summarize the quantitative data for representative compounds derived from the this compound scaffold, demonstrating their inhibitory activities against key biological targets.
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against PI3K/mTOR
| Compound ID | Target | IC50 (nM) | Cell-Based Assay | Cell Line | IC50 (µM) | Reference |
| 11 | PI3Kα | - | Antiproliferative | Pulmonary Fibroblasts | 0.380 | [1][2] |
| mTOR | - | Antiproliferative | Pulmonary Fibroblasts | 0.090 | [1][2] | |
| 42 | PI3Kα | 0.06 | - | - | - | [3] |
| mTOR | 3.12 | - | - | - | [3] |
Note: Compound 11's potent inhibition was reported as 94.9% for PI3Kα and 42.99% for mTOR at a concentration of 1 nM.[1][2]
Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Tyk2
| Compound ID | Target | Ki (nM) | Cellular Assay | Cell Line | IC50 (µM) | Reference |
| 29 | Tyk2 JH2 | 0.2 | IFNα-stimulated luciferase | Kit225 T cells | 0.023 | [4] |
Table 3: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against ALK Mutants
| Compound ID | Target | IC50 (nM) | Cellular Proliferation Assay | Cell Line | IC50 (nM) | Reference |
| O-10 | ALKWT | 2.6 | Karpas299 | ALK-positive lymphoma | 38 | [5] |
| ALKG1202R | 6.4 | BaF3-EML4-ALKG1202R | Engineered BaF3 | 52 | [5] | |
| ALKL1196M/G1202R | 23 | BaF3-EML4-ALKL1196M/G1202R | Engineered BaF3 | 64 | [5] |
Experimental Protocols
A. Synthesis of this compound
This protocol describes a two-step synthesis of the target scaffold, starting from commercially available reagents.
Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
This procedure is based on the cyclocondensation reaction between 3-amino-6-chloropyridazine and ethyl 2-chloroacetoacetate.
-
Materials:
-
3-Amino-6-chloropyridazine
-
Ethyl 2-chloroacetoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl) (e.g., 1N)
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the ethyl ester from Step 1 in a mixture of THF (or methanol) and water.
-
Add an excess of NaOH or LiOH (e.g., 2-3 eq) to the solution.
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
B. Biological Assay Protocols
PI3Kα/mTOR Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of compounds against PI3Kα and mTOR kinases.
-
Materials:
-
Recombinant human PI3Kα and mTOR enzymes
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate for PI3Kα
-
Inactive kinase substrate for mTOR (e.g., PHAS-I/4E-BP1)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
-
Scintillation counter or luminescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase assay buffer, the respective kinase (PI3Kα or mTOR), and the diluted test compound.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate (PIP2 for PI3Kα, inactive kinase for mTOR) and ATP (spiked with [γ-³²P]ATP if using radiometric detection).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30 °C.
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA).
-
For Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Tyk2 JH2 Pseudokinase Domain Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to measure the affinity of compounds for the Tyk2 JH2 domain.
-
Materials:
-
Recombinant human Tyk2 JH2 pseudokinase domain
-
Fluorescently labeled probe with known affinity for the Tyk2 JH2 domain
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the microplate, add the assay buffer, the fluorescent probe at a fixed concentration, and the diluted test compound.
-
Add the Tyk2 JH2 protein to initiate the binding reaction.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the fluorescence polarization of each well.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.
-
Cellular ALK Phosphorylation Assay (Western Blot)
This protocol details the procedure to assess the inhibition of ALK autophosphorylation in a cellular context.
-
Materials:
-
ALK-positive cancer cell line (e.g., Karpas-299 or BaF3 cells engineered to express EML4-ALK)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed the ALK-positive cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ALK antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of ALK phosphorylation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Caption: Tyk2/JAK/STAT Signaling Pathway and Allosteric Inhibition.
Caption: ALK Signaling Pathway in NSCLC and Inhibition.
Caption: Synthetic Workflow for the Scaffold.
References
- 1. CAS#:14714-18-2 | Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate | Chemsrc [chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 4. danabiosci.com [danabiosci.com]
- 5. Ethyl 6-Chloro-2-Methylimidazo[1,2-B]Pyridazine-3-Carboxylate [chemicalbook.com]
High-Throughput Screening with Imidazo[1,2-b]pyridazine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Libraries based on this heterocyclic system have been successfully screened to identify potent modulators of various drug targets, particularly protein kinases. This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of imidazo[1,2-b]pyridazine libraries, focusing on the discovery of novel kinase inhibitors.
Application Notes
The imidazo[1,2-b]pyridazine core can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries with a wide range of physicochemical properties.[1] This structural versatility makes it an ideal starting point for hit-finding campaigns against various target classes. High-throughput screening of these libraries has yielded promising hit compounds against several kinases implicated in cancer and autoimmune diseases, including Tyrosine Kinase 2 (TYK2), Bruton's Tyrosine Kinase (BTK), and FMS-like Tyrosine Kinase 3 (FLT3).[2][3][4]
Key Therapeutic Targets:
-
TYK2 (Tyrosine Kinase 2): A member of the Janus kinase (JAK) family, TYK2 is a key mediator of cytokine signaling pathways, including those for IL-12, IL-23, and type I interferons.[5] Inhibition of TYK2 is a promising strategy for the treatment of autoimmune and inflammatory diseases such as psoriasis and inflammatory bowel disease.
-
BTK (Bruton's Tyrosine Kinase): A crucial enzyme in the B cell receptor (BCR) signaling pathway, BTK is essential for B cell development, maturation, and activation.[6][7][8] BTK inhibitors have shown remarkable efficacy in the treatment of B cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.
-
FLT3 (FMS-like Tyrosine Kinase 3): A receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[9][10] FLT3 inhibitors are therefore a targeted therapy for this aggressive cancer.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative imidazo[1,2-b]pyridazine-based compounds identified through screening campaigns.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 22 (TM471-1) | BTK | Enzymatic | 1.3 | [3] |
| Compound 6e | TYK2 JH2 | Binding | <10 | [2] |
| Compound 6 | TYK2 JH2 | Binding | 11 | [2] |
| Compound O-10 | ALK (WT) | Enzymatic | 2.6 | [11] |
| Compound O-10 | ALK (G1202R) | Enzymatic | 6.4 | [11] |
| Compound A17 | mTOR | Enzymatic | 67 | [12] |
| Compound A18 | mTOR | Enzymatic | 62 | [12] |
Experimental Protocols
Protocol 1: General Synthesis of an Imidazo[1,2-b]pyridazine Library
This protocol outlines a common method for the synthesis of an imidazo[1,2-b]pyridazine library suitable for HTS. The core scaffold is typically formed through the condensation of an α-bromoketone with a 3-amino-6-halopyridazine.[13]
Materials:
-
Substituted 3-amino-6-chloropyridazines
-
Various α-bromoketones
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol or other suitable solvent
-
Round-bottom flasks
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of a substituted 3-amino-6-chloropyridazine (1 equivalent) in ethanol, add the desired α-bromoketone (1.1 equivalents) and sodium bicarbonate (2 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-b]pyridazine derivative.
-
Characterize the final compounds by NMR and mass spectrometry.
Caption: Synthetic scheme for imidazo[1,2-b]pyridazine library generation.
Protocol 2: High-Throughput Screening for TYK2 Inhibitors (TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying inhibitors of TYK2 kinase activity.
Materials:
-
Recombinant human TYK2 enzyme
-
Biotinylated peptide substrate (e.g., biotin-poly-GT)
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (donor fluorophore)
-
Streptavidin-allophycocyanin (SA-APC) (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds from the imidazo[1,2-b]pyridazine library dissolved in DMSO
-
Staurosporine (positive control)
-
DMSO (negative control)
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and controls in DMSO.
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the compound solutions.
-
Add the TYK2 enzyme and biotinylated peptide substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for TYK2.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the reaction by adding a detection mix containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for europium and 665 nm for APC).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.
-
Plot the percent inhibition against compound concentration to determine IC50 values for active compounds.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. cusabio.com [cusabio.com]
- 9. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 11. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid and its derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, including potential applications in oncology, inflammation, and infectious diseases. The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry.[1]
Biological Activities and Potential Applications
Derivatives of the this compound scaffold have demonstrated a range of biological activities, primarily as inhibitors of various protein kinases. These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, survival, and immune responses. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.
Key biological targets for this class of compounds include:
-
IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): A key regulator of the NF-κB signaling pathway, which is involved in inflammation and cancer.[1]
-
PIM Kinases: A family of serine/threonine kinases that play a role in cell survival and proliferation, and are overexpressed in various cancers.
-
Mps1 (Monopolar spindle 1) Kinase: A critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition can lead to mitotic catastrophe in cancer cells.
-
Tyk2 (Tyrosine Kinase 2): A member of the Janus kinase (JAK) family, involved in cytokine signaling and immune responses.
-
FLT3 (FMS-like tyrosine kinase 3): A receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemia cells.[2]
The inhibitory activity against these targets makes this compound derivatives promising candidates for the development of novel therapeutics for a variety of diseases.
Data Presentation: In Vitro Activity of Imidazo[1,2-b]pyridazine Derivatives
The following tables summarize the in vitro activity of various this compound analogs and related imidazo[1,2-b]pyridazine derivatives. It is important to note that the specific activity of the parent compound may vary.
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-b]pyridazine Derivatives | FLT3-ITD | 4 | [2] |
| Imidazo[1,2-b]pyridazine Derivatives | FLT3-D835Y | 1 | [2] |
Table 2: Cytotoxicity of Imidazo[1,2-b]pyridazine Analogs against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Cancer Type | Reference |
| 6-chloro-3-substituted-[3][4][5]triazolo[4,3-b]pyridazines | SB-ALL | 1.64 - 5.66 | Acute Lymphoblastic Leukemia | [5] |
| 6-chloro-3-substituted-[3][4][5]triazolo[4,3-b]pyridazines | NALM-6 | 1.14 - 3.7 | Acute Lymphoblastic Leukemia | [5] |
| 3-[(6-Arylamino)pyridazinylamino]benzoic acids | HT-29 | 3.9 - 15.3 | Colon Cancer | [6] |
| Imidazo[1,2-b]pyridazine Derivative (34f) | MV4-11 | 0.007 | Acute Myeloid Leukemia | [2] |
| Imidazo[1,2-b]pyridazine Derivative (34f) | MOLM-13 | 0.009 | Acute Myeloid Leukemia | [2] |
Table 3: Activity of a 6-Chloro-imidazo[1,2-b]pyridazine Analog against Other Pathogens
| Compound | Organism/Cell Line | EC50/CC50 (µM) | Activity | Reference |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei | 0.38 | Anti-parasitic | [7] |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | HepG2 (human liver cancer cell line) | > 7.8 | Cytotoxicity | [7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., IKKβ, PIM1, Mps1, Tyk2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound derivative)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Further dilute the compound serial dilutions in kinase assay buffer to a 4x final assay concentration.
-
-
Kinase Reaction:
-
Add 5 µL of the 4x serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of 4x kinase solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a 2x substrate and ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
MTT Cytotoxicity Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HT-29)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives and a general experimental workflow for their in vitro evaluation.
Caption: IKKβ Signaling Pathway Inhibition.
Caption: PIM Kinase Signaling Pathway Inhibition.
Caption: Mps1 Kinase and Spindle Assembly Checkpoint.
Caption: Tyk2 Signaling Pathway Inhibition.
Caption: In Vitro Evaluation Workflow.
References
- 1. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a key heterocyclic intermediate in the field of medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities.[1][2][3] This intermediate, featuring a carboxylic acid functional group at the 3-position, a methyl group at the 2-position, and a chlorine atom at the 6-position, serves as a versatile building block for the synthesis of potent and selective modulators of various enzymes and receptors. The chlorine atom provides a reactive site for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4] Derivatives of this scaffold have shown promise as kinase inhibitors, antiviral agents, and anti-inflammatory compounds.[1][2] This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for the synthesis and evaluation of its derivatives, particularly focusing on their potential as kinase inhibitors.
Chemical Properties and Synthesis
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₆ClN₃O₂
-
Molecular Weight: 211.61 g/mol
-
CAS Number: 14714-22-8
(Data sourced from PubChem CID 15669752)[5]
Synthesis of the Imidazo[1,2-b]pyridazine Core:
The imidazo[1,2-b]pyridazine scaffold is typically synthesized via the condensation of a substituted 3-aminopyridazine with an α-haloketone or a related three-carbon electrophile. The following diagram illustrates a general synthetic workflow for obtaining the core structure, which can then be further functionalized to yield the target carboxylic acid intermediate.
Caption: General workflow for the synthesis of the target intermediate.
Applications in Drug Discovery: Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold is a prominent feature in the design of kinase inhibitors. The carboxylic acid group of this compound is an ideal handle for creating a diverse library of amide derivatives, which can explore the binding pockets of various kinases.
Case Study: Tyrosine Kinase 2 (Tyk2) Inhibitors
While direct SAR data for derivatives of this compound is not extensively published, a closely related series of 6-substituted imidazo[1,2-b]pyridazine-3-carboxamides has been reported as potent and selective inhibitors of Tyk2, a member of the Janus kinase (JAK) family. This serves as an excellent model for the potential applications of the target intermediate. The following data is adapted from a study on Tyk2 JH2 domain inhibitors, illustrating the impact of modifying the amide substituent on biological activity.
Table 1: Structure-Activity Relationship of Imidazo[1,2-b]pyridazine-3-carboxamide Derivatives as Tyk2 Inhibitors
| Compound ID | R Group (Amide) | Tyk2 JH2 IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Human Whole Blood (hWB) Assay IC₅₀ (nM) |
| 1a | N-Cyclopropyl | 1.2 | 30 | 150 |
| 1b | N-Isopropyl | 0.5 | 50 | 250 |
| 1c | N-Cyclobutyl | 1.1 | 40 | 200 |
| 1d | N-(3-hydroxy-2,2-dimethylpropyl) | 1.3 | 60 | 300 |
Data is illustrative and adapted from a study on related Tyk2 inhibitors to demonstrate the application of the scaffold.
The data in Table 1 highlights how modifications to the amide group, synthesized from the corresponding carboxylic acid, can fine-tune the potency of these compounds in enzymatic, cellular, and whole blood assays.
Signaling Pathway
Tyk2 is a key component of the JAK-STAT signaling pathway, which is crucial for cytokine signaling. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. The diagram below illustrates the role of Tyk2 in this pathway and the point of inhibition by the synthesized compounds.
Caption: Inhibition of the JAK-STAT pathway by Tyk2 inhibitors.
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general method for synthesizing amide derivatives from this compound.
Caption: Workflow for the synthesis of amide derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Coupling agent (e.g., HATU, 1.2 equivalents)
-
Base (e.g., DIPEA, 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the desired amine (1.2 equivalents) and the base (3.0 equivalents) to the solution.
-
Add the coupling agent (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Tyk2 JH2 Inhibition Assay (Biochemical)
This protocol outlines a typical in vitro assay to determine the IC₅₀ of a compound against the Tyk2 JH2 domain.
Materials:
-
Recombinant human Tyk2 JH2 protein
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the Tyk2 JH2 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence signal on a plate reader.
-
The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
Other Potential Applications
Derivatives of the imidazo[1,2-b]pyridazine scaffold have also been investigated for other therapeutic applications:
-
Antiviral Activity: Certain 6-chloro-2-methyl-3-substituted imidazo[1,2-b]pyridazines have demonstrated potent in vitro activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[6]
-
Antiparasitic Activity: Nitro-substituted imidazo[1,2-b]pyridazines have shown promising activity against various parasites.[3]
-
Anti-inflammatory and Analgesic Activity: The core scaffold has been explored for its potential to yield compounds with anti-inflammatory and analgesic properties.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules. Its utility in generating libraries of compounds for SAR studies, particularly in the field of kinase inhibition, makes it a molecule of significant interest to medicinal chemists. The protocols provided herein offer a starting point for the synthesis and evaluation of novel derivatives based on this promising scaffold. Further exploration of this chemical space is likely to yield new therapeutic candidates for a variety of diseases.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H6ClN3O2 | CID 15669752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid synthesis.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
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Step 1: Cyclocondensation - Reaction of 3-amino-6-chloropyridazine with ethyl 2-chloroacetoacetate to form ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate.
-
Step 2: Hydrolysis - Conversion of the resulting ethyl ester to the final carboxylic acid.
This guide will address potential issues and optimization strategies for each of these critical steps.
Experimental Workflow
Caption: General two-step synthesis workflow.
Step 1: Cyclocondensation Troubleshooting Guide
This section focuses on the reaction between 3-amino-6-chloropyridazine and ethyl 2-chloroacetoacetate.
Experimental Protocol: Cyclocondensation
A mixture of 3-amino-6-chloropyridazine, ethyl 2-chloroacetoacetate, and a mild base such as sodium bicarbonate in a suitable solvent like diethyl ether or ethanol is stirred, typically at reflux.[1]
| Parameter | Typical Condition |
| Solvent | Diethyl ether, Ethanol, 1,2-Dimethoxyethane |
| Base | Sodium bicarbonate, Potassium carbonate |
| Temperature | Reflux |
| Reaction Time | 24-48 hours |
FAQs for Cyclocondensation
Q1: My reaction is not proceeding to completion, what could be the issue?
A1:
-
Insufficient reaction time or temperature: This reaction can be slow. Ensure the mixture is refluxing adequately and consider extending the reaction time. Monitoring the reaction by TLC is recommended.
-
Base strength: While a mild base like sodium bicarbonate is commonly used, a slightly stronger base like potassium carbonate might be necessary to facilitate the reaction, but be cautious as stronger bases can promote side reactions.[2]
-
Moisture: Ensure all reagents and solvents are dry, as water can interfere with the reaction.
Q2: The yield of the ethyl ester is low. How can I improve it?
A2:
-
Optimize stoichiometry: While a 1:1 molar ratio of the reactants is theoretical, a slight excess of the more volatile or less stable reactant, ethyl 2-chloroacetoacetate, may drive the reaction forward.
-
Choice of solvent: The polarity of the solvent can influence the reaction rate. Experiment with different solvents such as ethanol, isopropanol, or 1,2-dimethoxyethane to find the optimal medium.[2][3]
-
Efficient stirring: Ensure the reaction mixture is stirred vigorously, especially if using a heterogeneous base like sodium bicarbonate, to ensure proper mixing.
Q3: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
A3:
-
Self-condensation of ethyl 2-chloroacetoacetate: This can occur in the presence of a base. Adding the base portion-wise or slowly to the reaction mixture can help minimize this.
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Formation of regioisomers: Although the N1 of the pyridazine ring is generally more nucleophilic, reaction at the exocyclic amino group can occur.[4] Running the reaction at the lowest effective temperature can sometimes improve regioselectivity.
-
Purification: Careful column chromatography is often necessary to separate the desired product from impurities. A gradient elution with a hexane/ethyl acetate system is a good starting point.[3]
Step 2: Hydrolysis Troubleshooting Guide
This section addresses the conversion of ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate to the carboxylic acid.
Experimental Protocol: Hydrolysis
The ethyl ester can be hydrolyzed under either acidic or basic conditions.
-
Alkaline Hydrolysis: The ester is treated with an aqueous solution of a base like sodium hydroxide or potassium hydroxide in a solvent such as ethanol or methanol, followed by heating.
-
Acidic Hydrolysis: The ester is refluxed with a strong acid like hydrochloric acid.[5]
| Condition | Alkaline Hydrolysis | Acidic Hydrolysis |
| Reagent | NaOH, KOH, LiOH | HCl, H₂SO₄ |
| Solvent | Ethanol/Water, Methanol/Water | Water, Dioxane/Water |
| Temperature | Room temperature to reflux | Reflux |
| Reaction Time | 2-24 hours | 2-12 hours |
FAQs for Hydrolysis
Q1: The hydrolysis is incomplete, and I still have starting material. What should I do?
A1:
-
Increase reaction time and/or temperature: Hydrolysis of heteroaromatic esters can be sluggish. Prolonging the reaction time or increasing the temperature can drive the reaction to completion.
-
Increase the concentration of the acid or base: A higher concentration of the hydrolyzing agent can accelerate the reaction. For alkaline hydrolysis, using a higher molar excess of the base is a common strategy.
-
Choice of base: Lithium hydroxide (LiOH) is sometimes more effective than NaOH or KOH for the hydrolysis of sterically hindered or electron-deficient esters.
Q2: I am getting a low yield of the carboxylic acid after workup. What are the possible reasons?
A2:
-
Incomplete precipitation: The carboxylic acid product is typically isolated by acidifying the reaction mixture (after basic hydrolysis) to its isoelectric point to induce precipitation. Ensure the pH is adjusted correctly for maximum precipitation. Cooling the mixture in an ice bath can also improve recovery.
-
Product solubility: The product might have some solubility in the aqueous workup solution. After filtration, consider extracting the aqueous layer with a suitable organic solvent like ethyl acetate to recover any dissolved product.
-
Degradation: Imidazo[1,2-b]pyridazine systems can be sensitive to harsh acidic or basic conditions, especially at high temperatures. If you suspect degradation, try using milder conditions (e.g., lower temperature for a longer time).
Q3: How do I purify the final product?
A3:
-
Recrystallization: The crude carboxylic acid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Washing: Washing the filtered solid with cold water and then a non-polar solvent like diethyl ether can help remove residual salts and organic impurities.
Logical Troubleshooting Flow
Caption: A logical guide to troubleshooting low yield issues.
Summary of Quantitative Data
| Step | Parameter | Range Explored in Literature | Reported Yields | Reference |
| Cyclocondensation | Reactant Ratio (Amine:Ketoester) | 1:1 to 1:1.2 | 30-85% | [3][6] |
| Base (Equivalents) | 1-3 | [6] | ||
| Temperature (°C) | 25 - 100 | [7] | ||
| Hydrolysis | Base Concentration (M) | 1 - 6 | 70-95% | [6] |
| Acid Concentration (M) | 2 - 12 | [5] | ||
| Temperature (°C) | 25 - 100 |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All laboratory work should be conducted by qualified individuals in a safe and appropriate environment. Users should consult original research articles and safety data sheets (SDS) before undertaking any experimental work.
References
- 1. CAS#:14714-18-2 | Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate | Chemsrc [chemsrc.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17412-23-6|6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-b]pyridazine Compounds in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of imidazo[1,2-b]pyridazine compounds during in vitro and in vivo assays.
Troubleshooting Guide
Issue: Compound Precipitation Observed in Aqueous Assay Buffer
When a compound precipitates out of solution, it can lead to inaccurate and unreliable assay results. The following troubleshooting guide provides a stepwise approach to address this common issue.
Experimental Workflow for Addressing Solubility Issues
Caption: A stepwise workflow for troubleshooting and resolving compound solubility issues in assays.
Frequently Asked Questions (FAQs)
Q1: Why do many imidazo[1,2-b]pyridazine compounds have poor aqueous solubility?
A1: The imidazo[1,2-b]pyridazine scaffold, while a valuable pharmacophore in drug discovery, is inherently hydrophobic. The fused aromatic ring system contributes to a high melting point and a planar structure, which can lead to strong crystal lattice energy. These factors make it difficult for water molecules to effectively solvate the compound, resulting in low aqueous solubility. The lipophilicity, often measured as the calculated logP (cLogP), of many active derivatives is also frequently high, further reducing their affinity for aqueous media. For instance, medicinal chemistry efforts have focused on reducing the cLogP of some series to improve metabolic stability, a property often correlated with solubility.[1]
Q2: My imidazo[1,2-b]pyridazine compound is precipitating in my cell-based assay. What is the first thing I should check?
A2: The first step is to verify the final concentration of your solvent, typically dimethyl sulfoxide (DMSO), in the assay medium. High concentrations of DMSO can be toxic to cells and can also cause compounds to precipitate when the local concentration of the organic solvent is too high upon dilution into the aqueous buffer. It is recommended to keep the final DMSO concentration in your assay below 0.5%, and ideally at or below 0.1% for sensitive cell lines or long-term experiments. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[2][3]
Q3: I need to use a higher concentration of my compound than its aqueous solubility allows. What are some common strategies to increase its solubility in the assay?
A3: Several strategies can be employed to enhance the solubility of your compound for in vitro assays:
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Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a poorly soluble compound. Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs). It is crucial to determine the tolerance of your assay system to these co-solvents.
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pH Adjustment: If your compound has ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly increase its solubility. For basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic compounds, increasing the pH will result in deprotonation and enhanced solubility.
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Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility. Non-ionic surfactants like Tween® 80 and Triton™ X-100 are commonly used.
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Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble compounds, forming inclusion complexes with increased aqueous solubility.
Q4: How can I modify the chemical structure of my imidazo[1,2-b]pyridazine lead compound to improve its solubility?
A4: Structure-activity relationship (SAR) studies often focus on modifying a lead compound to improve its physicochemical properties, including solubility. For the imidazo[1,2-b]pyridazine scaffold, the following strategies can be considered:
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Introduce Polar Functional Groups: The addition of polar groups such as hydroxyls, amines, amides, or sulfonamides can increase the polarity of the molecule and its ability to interact with water through hydrogen bonding.
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Reduce Lipophilicity (cLogP): Replacing lipophilic substituents with more polar ones can decrease the overall hydrophobicity of the compound. For example, replacing an aryl CH group with a more polar imino group has been shown to reduce lipophilicity in imidazo[1,2-b]pyridazine analogs.
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Disrupt Crystal Packing: Introducing non-planar or bulky groups can disrupt the crystal lattice packing of the solid-state compound, which can lower the melting point and improve solubility.
Influence of Substituents on Imidazo[1,2-b]pyridazine Solubility
Caption: Strategies for chemical modification of the imidazo[1,2-b]pyridazine core to improve solubility.
Data Presentation
The aqueous solubility of imidazo[1,2-b]pyridazine derivatives can vary significantly depending on their substitution patterns and the pH of the medium. Below is a summary of available solubility data.
| Compound ID | Substitution Pattern | Solubility (µg/mL) | pH | Reference |
| 6c | 6-((2-oxo-N1-(p-cyanophenyl)-1,2-dihydropyridin-3-yl)amino) derivative | < 1 | 6.5 | [1] |
| 6c | 6-((2-oxo-N1-(p-cyanophenyl)-1,2-dihydropyridin-3-yl)amino) derivative | 2 | 1.0 | [1] |
Experimental Protocols
Protocol 1: Preparation of DMSO Stock Solutions and Serial Dilutions
This protocol describes the standard procedure for preparing a high-concentration stock solution of an imidazo[1,2-b]pyridazine compound in DMSO and performing serial dilutions for use in assays.[2][3]
Materials:
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Imidazo[1,2-b]pyridazine compound (solid powder)
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes or 96-well plates
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Calibrated pipettes and sterile tips
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Vortex mixer
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Sonicator (optional)
Procedure:
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Preparation of High-Concentration Stock Solution (e.g., 10 mM): a. Weigh the required amount of the compound using an analytical balance. b. Transfer the compound to a sterile microcentrifuge tube. c. Add the calculated volume of 100% DMSO to achieve the desired concentration (e.g., 10 mM). d. Vortex the tube until the compound is completely dissolved. If necessary, sonicate in a water bath for a few minutes to aid dissolution. Gentle warming (e.g., 37°C) can also be used cautiously.[2] e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[2]
-
Serial Dilution in 100% DMSO: a. Label a series of sterile microcentrifuge tubes or wells in a 96-well plate for the desired concentrations. b. To create a 2-fold serial dilution, add a specific volume of 100% DMSO to all tubes/wells except the first one. c. Transfer an equal volume from the highest concentration stock solution to the second tube/well and mix thoroughly. d. Using a fresh pipette tip for each transfer, continue this process for the subsequent dilutions. This ensures that all intermediate stocks have varying compound concentrations but are in 100% DMSO.
-
Preparation of Final Working Solutions: a. Dilute each of the DMSO intermediate stocks into the final aqueous assay buffer to achieve the desired final compound concentration and a low, consistent final DMSO concentration (e.g., a 1:1000 dilution of a 10 mM stock into buffer will yield a 10 µM final concentration with 0.1% DMSO).
Protocol 2: Kinetic Solubility Assay (96-Well Plate Method)
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of compounds. It measures the concentration of a compound that remains in solution after being diluted from a DMSO stock into an aqueous buffer.
Materials:
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10 mM DMSO stock solutions of imidazo[1,2-b]pyridazine compounds
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Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)
-
96-well collection plates (polypropylene)
-
96-well UV analysis plates
-
Multi-channel pipettes and sterile tips
-
Plate shaker
-
Vacuum filtration manifold
-
UV/Vis microplate reader
Procedure:
-
Plate Preparation: a. Dispense 190 µL of the aqueous buffer into each well of the 96-well filter plate. b. Add 10 µL of the 10 mM DMSO stock solutions to the buffer in the filter plate. This results in a final theoretical concentration of 500 µM with 5% DMSO.
-
Incubation: a. Cover the plate and shake at room temperature for 1.5 to 2 hours.
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Filtration: a. Place the filter plate on a vacuum manifold with a collection plate underneath. b. Apply vacuum to filter the solutions and collect the filtrate.
-
Analysis: a. Transfer an aliquot of the filtrate to a UV analysis plate. b. Measure the absorbance at the compound's λmax using a UV/Vis microplate reader. c. Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of buffer and an organic solvent (e.g., acetonitrile or methanol) to ensure complete solubility.
Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard. It is more time- and resource-intensive than the kinetic assay.[4]
Materials:
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Solid imidazo[1,2-b]pyridazine compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
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Syringe filters (e.g., 0.22 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: a. Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid at the bottom of the vial.
-
Equilibration: a. Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). b. Shake the vials for 24 to 48 hours to allow the solution to reach equilibrium. The time to reach equilibrium may be longer for very poorly soluble compounds.[4]
-
Sample Processing: a. After equilibration, allow the vials to stand undisturbed to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles. Alternatively, centrifuge the vials at high speed and collect the supernatant.
-
Analysis: a. Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated HPLC-UV method. b. Quantify the concentration by comparing the peak area to a standard curve of the compound prepared in a suitable organic solvent.
References
Technical Support Center: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and effective method for synthesizing the imidazo[1,2-b]pyridazine core is through the cyclocondensation of a 3-aminopyridazine derivative with an appropriate α-haloketone or its equivalent. For the target molecule, this typically involves the reaction of 3-amino-6-chloropyridazine with an acetoacetate derivative, such as ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester to the carboxylic acid.
Q2: What are the critical reaction parameters to control during the synthesis?
Key parameters to monitor and control include reaction temperature, choice of solvent, and the nature and stoichiometry of the base used. The reaction temperature can influence the rate of both the desired cyclization and potential side reactions. The solvent should be chosen to ensure solubility of the reactants and facilitate the reaction, with common choices including alcohols or aprotic polar solvents. The base is crucial for promoting the condensation and cyclization steps but using too strong a base or excess amounts can lead to undesired side reactions.
Q3: I am observing a low yield of the desired product. What are the potential causes?
Low yields can stem from several factors, including incomplete reaction, formation of side products, or issues during workup and purification. Incomplete cyclization of the intermediate is a common issue. Additionally, side reactions such as hydrolysis of the chloro-substituent or polymerization of the starting materials can consume the reactants and reduce the yield of the desired product.
Q4: Are there any known stable intermediates that I might isolate?
It is possible to isolate the intermediate formed after the initial condensation of 3-amino-6-chloropyridazine with the α-keto ester but before the final cyclization. This intermediate is an enamine or a related adduct. Its stability will depend on the specific reaction conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Inappropriate solvent. | Ensure the reactants are soluble in the chosen solvent. Consider switching to a higher-boiling point solvent if a higher reaction temperature is required. | |
| Inactive starting materials. | Verify the purity and integrity of the starting materials, 3-amino-6-chloropyridazine and the α-keto ester. | |
| Formation of Multiple Products (Observed by TLC/LC-MS) | Formation of regioisomers. | While typically one regioisomer is favored, reaction conditions can influence the selectivity. Altering the solvent polarity or the base may improve regioselectivity. Careful purification by column chromatography will be necessary to isolate the desired isomer. |
| Presence of uncyclized intermediate. | As mentioned in the low yield section, provide more energy (heat) or longer reaction time to drive the cyclization to completion. The addition of a catalytic amount of a protic acid might also facilitate the cyclization. | |
| Hydrolysis of the 6-chloro substituent. | This can occur if the reaction is run for extended periods at high temperatures in the presence of water or strong bases. Minimize reaction time and use anhydrous conditions if possible. Consider using a milder, non-nucleophilic base. | |
| Decarboxylation of the final product. | If the final hydrolysis step to the carboxylic acid is performed at a very high temperature, decarboxylation can occur. Perform the hydrolysis under milder conditions (e.g., lower temperature for a longer time). | |
| Difficulty in Product Isolation/Purification | Product is highly polar and water-soluble. | After hydrolysis of the ester, the carboxylic acid product may be soluble in the aqueous phase. Acidify the aqueous layer carefully to precipitate the product. If it remains in solution, extraction with a more polar organic solvent (e.g., ethyl acetate, butanol) may be necessary. |
| Oily or impure solid product. | The crude product may contain residual solvent or side products. Recrystallization from an appropriate solvent system or purification by column chromatography may be required to obtain a pure solid. |
Experimental Protocols
A representative two-step protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of Ethyl 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
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To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add sodium bicarbonate (2.0-3.0 eq).
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To this suspension, add ethyl 2-chloroacetoacetate (1.1-1.2 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by TLC or LC-MS. The reaction time can range from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2.0-5.0 eq).
-
Stir the mixture at room temperature or gently heat (e.g., 40-60 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the organic solvent (ethanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4, which should precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualizations
Reaction Scheme and Potential Side Products
Caption: Synthetic pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with Imidazo[1,2-b]pyridazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of palladium-catalyzed cross-coupling reactions involving the imidazo[1,2-b]pyridazine scaffold.
Troubleshooting Guide
This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions with imidazo[1,2-b]pyridazines, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my reaction showing low or no yield?
A1: Low or no product formation is a frequent challenge and can be attributed to several factors:
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Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Solution: Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[1] Using a pre-formed Pd(0) catalyst or a well-defined precatalyst can also improve the generation of the active catalytic species.
-
-
Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can promote the desired catalytic steps and minimize catalyst inhibition.
-
-
Poor Substrate Reactivity: The halide (Cl, Br, I) or triflate on the imidazo[1,2-b]pyridazine may not be sufficiently reactive under the chosen conditions.
-
Solution: The reactivity order for halides is generally I > Br > Cl. If using a less reactive halide, you may need to switch to a more active catalyst system, use higher temperatures, or consider converting the halide to a more reactive species.
-
-
Incorrect Choice of Base or Solvent: The base may not be strong enough to facilitate the transmetalation step, or the solvent may not be appropriate for the solubility of the reagents or the stability of the catalyst.
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Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) and solvents (e.g., dioxane, toluene, DMF, THF). For Suzuki reactions, the presence of water can be crucial, while for other couplings, anhydrous conditions are necessary.
-
Q2: I am observing significant amounts of side products, such as homocoupling of my boronic acid (in Suzuki reactions) or dehalogenation of my starting material. What can I do?
A2: The formation of byproducts is a common issue that can often be suppressed by optimizing the reaction conditions.
-
Homocoupling: This is often caused by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[1]
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Solution: As with low yield issues, ensure the reaction is performed under strictly anaerobic conditions. Using a Pd(0) source can also mitigate this side reaction.[1]
-
-
Protodeboronation (in Suzuki reactions): The boronic acid can be cleaved by residual water or base before it has a chance to transmetalate to the palladium center.[1]
-
Solution: Use anhydrous solvents and reagents. Screening different bases can also help; for instance, using a weaker base or a fluoride source like CsF may be beneficial.
-
-
Dehalogenation: The halogen on the imidazo[1,2-b]pyridazine can be replaced by a hydrogen atom, particularly at elevated temperatures or in the presence of a hydride source.
-
Solution: Lowering the reaction temperature, if possible, can reduce the rate of dehalogenation. Also, ensure that the reagents and solvents are free from potential hydride donors.
-
Q3: My starting materials are not fully soluble in the reaction mixture. How can I address this?
A3: Poor solubility of either the imidazo[1,2-b]pyridazine substrate or the coupling partner can significantly hinder the reaction rate.
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Solution 1: Solvent Screening: Experiment with different solvents or solvent mixtures. Common solvents for cross-coupling reactions include toluene, dioxane, THF, DMF, and acetonitrile. A mixture of a non-polar solvent with a more polar one can sometimes improve solubility.
-
Solution 2: Temperature Increase: Gently increasing the reaction temperature can improve the solubility of the reagents. However, be mindful that higher temperatures can also lead to catalyst decomposition or increased side reactions.
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Solution 3: Use of Additives: In some cases, the addition of a phase-transfer catalyst or a co-solvent can enhance solubility.
Frequently Asked Questions (FAQs)
Q1: Which palladium source and ligand should I choose for my cross-coupling reaction with an imidazo[1,2-b]pyridazine?
A1: The optimal choice of catalyst and ligand is highly dependent on the specific cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) and the nature of the coupling partners. However, some general guidelines apply:
-
For Suzuki-Miyaura reactions: Catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand are commonly used. For challenging substrates, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos can be highly effective.[3]
-
For Buchwald-Hartwig aminations: Due to the potential for catalyst inhibition by both the imidazo[1,2-b]pyridazine and the amine coupling partner, the use of specialized ligands is often necessary. The Buchwald and Hartwig groups have developed a range of highly effective biarylphosphine ligands (e.g., Xantphos, DavePhos, BrettPhos) that are well-suited for these transformations.[2][4]
-
For Sonogashira couplings: A common catalyst system is a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[5] Copper-free conditions have also been developed.
Q2: What is the best base to use for my reaction?
A2: The choice of base is critical and can significantly impact the reaction outcome.
-
Suzuki-Miyaura: Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used, often in an aqueous solution with an organic solvent.[6]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7]
-
Sonogashira: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is generally used to both neutralize the HX byproduct and act as a ligand for the copper co-catalyst.[5]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product.
Q4: Do I need to perform the reaction under strictly anhydrous and anaerobic conditions?
A4: For most palladium-catalyzed cross-coupling reactions, it is crucial to exclude oxygen to prevent the oxidation and deactivation of the Pd(0) catalyst. This is typically achieved by using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen). The requirement for anhydrous conditions depends on the specific reaction. For example, Suzuki-Miyaura reactions often benefit from the presence of a small amount of water, while other couplings may require strictly anhydrous conditions to prevent side reactions like protodeboronation.
Data Presentation
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions with imidazo[1,2-b]pyridazine substrates, providing a comparative overview of different reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (2:1) | 75 | 3 | 59 |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (2:1) | 75 | 6 | 91 |
Data sourced from a review on the functionalization of imidazo[1,2-b]pyridazines.[8]
Table 2: Sonogashira Coupling of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine with Terminal Alkynes
| Entry | Alkyne | Pd Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-methoxypropyne | Pd₂(dba)₃ (5) | AsPh₃ (10) | CuI (5) | Et₃N | DMF | 50 | 48 | 84 |
| 2 | Phenylacetylene | Pd₂(dba)₃ (5) | AsPh₃ (10) | CuI (5) | Et₃N | DMF | 50 | 48 | 90 |
Data sourced from a study on the regioselective functionalization of imidazo[1,2-b]pyridazines.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halo-imidazo[1,2-b]pyridazine:
To a reaction vessel is added the halo-imidazo[1,2-b]pyridazine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv). The vessel is sealed and purged with an inert gas (argon or nitrogen). The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., dioxane/water mixture) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6][9]
General Procedure for Buchwald-Hartwig Amination of a Halo-imidazo[1,2-b]pyridazine:
In a glovebox, a reaction tube is charged with the halo-imidazo[1,2-b]pyridazine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv). The amine (1.1-1.3 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane) are then added. The tube is sealed and heated to the desired temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[4][10]
Mandatory Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Simplified Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound and structurally similar imidazo[1,2-b]pyridazine derivatives are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: Which solvents are recommended for recrystallization?
A2: Due to the carboxylic acid moiety, the solubility of the compound is pH-dependent. A common strategy involves dissolving the crude product in a basic aqueous solution (e.g., dilute sodium hydroxide or sodium bicarbonate) to form the soluble carboxylate salt. After filtering out any insoluble impurities, the product is precipitated by acidifying the solution with an acid like hydrochloric acid (HCl).[1] For organic solvent recrystallization, polar solvents such as ethanol, methanol, or mixtures with water should be evaluated.
Q3: What type of column chromatography is suitable for this compound?
A3: Both normal-phase and reversed-phase chromatography can be employed.
-
Normal-Phase Chromatography: Silica gel is a common stationary phase. Eluent systems typically consist of a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol or acetic acid) to ensure good separation and elution of the acidic compound.[2]
-
Reversed-Phase Chromatography (RP-HPLC): For high-purity requirements, RP-HPLC is effective. A C18 column is typically used with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid and achieve better peak shape.[3]
Q4: What are the likely impurities from the synthesis of this compound?
A4: Potential impurities can include unreacted starting materials, such as 6-chloropyridazin-3-amine and α-keto acids or their esters, as well as byproducts from side reactions. The synthesis of the imidazo[1,2-b]pyridazine core is often achieved through a condensation reaction.[4] Incomplete cyclization or side reactions can lead to various related heterocyclic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is partially soluble in the acidic aqueous phase after precipitation. | Cool the solution in an ice bath to minimize solubility before filtration. Wash the collected solid with a minimal amount of cold water. |
| The chosen organic solvent for recrystallization is too effective, leading to loss of product in the mother liquor. | Experiment with solvent/anti-solvent systems. For example, dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and add a poor solvent (e.g., water or hexane) dropwise until turbidity is observed, then heat to redissolve and cool slowly. | |
| Oily Product Instead of Solid Precipitate | The presence of significant impurities can lower the melting point and prevent crystallization. | Attempt to purify a small portion of the oil by column chromatography to isolate the pure compound, which can then be used as a seed crystal in subsequent recrystallization attempts. |
| Broad or Tailing Peaks in Reversed-Phase HPLC | The carboxylic acid group is interacting with residual silanols on the silica-based column, or is in equilibrium between its ionized and non-ionized forms.[3] | Add a small amount of an acidic modifier (0.1% formic acid or TFA) to the mobile phase to suppress the ionization of the carboxylic acid group. This will result in a sharper, more symmetrical peak. |
| Compound Stuck on Silica Gel Column | The carboxylic acid group is strongly adsorbing to the acidic silica gel. | Add a small percentage of acetic acid or formic acid to the eluent to compete with the compound for binding sites on the silica gel and facilitate elution. A gradient elution with an increasing amount of a polar solvent like methanol can also be effective. |
| Incomplete Removal of Starting Materials | The polarity of the starting materials and the product are too similar for the chosen purification method. | If recrystallization is ineffective, use column chromatography with a shallow gradient to improve separation. If co-elution is an issue in chromatography, consider an alternative purification technique like an acid-base extraction. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Precipitation
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Dissolve the crude this compound in a 1 M aqueous solution of sodium hydroxide (NaOH) at room temperature. Use the minimum volume required for complete dissolution.
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Stir the solution for 15-20 minutes. If any solid impurities remain, filter them off.
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Cool the filtrate in an ice bath.
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Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 1-2.
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A precipitate of the purified product should form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
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Collect the solid by vacuum filtration.
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Wash the filter cake with a small amount of cold deionized water.
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Dry the purified solid under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding the silica gel, and then removing the solvent under reduced pressure.
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Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., dichloromethane:methanol, 98:2).
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Loading: Carefully load the dried slurry containing the crude product onto the top of the packed column.
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Elution: Elute the column with the chosen solvent system. A common starting point is a mixture of dichloromethane and methanol. The polarity can be gradually increased by increasing the percentage of methanol. Adding a small amount of acetic acid (e.g., 0.5%) to the eluent can improve the resolution and recovery of the acidic product.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Summary
| Purification Method | Parameter | Crude Product | Purified Product |
| Recrystallization | Appearance | Brownish Solid | Off-white to White Crystalline Solid |
| Purity (by HPLC) | e.g., 85% | >98% | |
| Yield | - | Typically 70-90% | |
| Silica Gel Chromatography | Appearance | Dark Oil / Amorphous Solid | White to Pale Yellow Solid |
| Purity (by HPLC) | e.g., 85% | >99% | |
| Yield | - | Typically 60-85% |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
Preventing decomposition of imidazo[1,2-b]pyridazine derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. It provides troubleshooting guidance and answers to frequently asked questions regarding the stability and prevention of decomposition of these compounds.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a recently synthesized imidazo[1,2-b]pyridazine derivative.
Possible Cause: The compound may be degrading. Imidazo[1,2-b]pyridazine derivatives, such as the multi-targeted tyrosine kinase inhibitor ponatinib, can be susceptible to degradation under certain conditions.[1][2]
Solutions:
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Review Synthesis and Purification Conditions:
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Alkaline Sensitivity: Avoid strongly basic conditions during workup and purification. One of the known degradation pathways for ponatinib, a prominent imidazo[1,2-b]pyridazine derivative, is alkaline hydrolysis.[1][2][3] Consider using a mild base like sodium bicarbonate for neutralization steps.[4]
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Residual Catalysts: Ensure that all metal catalysts (e.g., palladium) used in cross-coupling reactions for synthesis are completely removed, as they could potentially catalyze degradation.[5]
-
-
Assess Storage Conditions:
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Light and Heat Sensitivity: These compounds can be sensitive to light and heat.[3] Store your derivatives, both in solid form and in solution, protected from light in a cool, dry, and well-ventilated place. For long-term storage, -20°C is recommended.[3]
-
Atmosphere: Consider storing sensitive compounds under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Ponatinib has been shown to degrade via oxidation.[1][2][3]
-
-
Evaluate Analytical Methodology:
Problem: The biological activity of my imidazo[1,2-b]pyridazine derivative is lower than expected or decreases over time.
Possible Cause: The compound may be degrading, leading to a lower concentration of the active molecule.
Solutions:
-
Confirm Compound Identity and Purity:
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Re-analyze your sample using a validated, stability-indicating HPLC method to determine its purity.
-
Confirm the structure of your compound using techniques like NMR and mass spectrometry to ensure you have the correct molecule.
-
-
Prepare Fresh Solutions:
-
If you are using stock solutions for your biological assays, prepare them fresh from solid material before each experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller, single-use volumes.
-
-
Optimize Formulation for in vivo or in vitro studies:
-
The metabolic stability of imidazo[1,2-b]pyridazine derivatives can be a factor. For instance, structural modifications, such as the introduction of specific substituents, have been shown to dramatically improve metabolic stability.[6] While this is a drug design consideration, it's important to be aware of potential metabolic liabilities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for imidazo[1,2-b]pyridazine derivatives?
A1: Based on forced degradation studies of ponatinib, a well-characterized imidazo[1,2-b]pyridazine, the primary degradation pathways are:
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Alkaline Hydrolysis: The molecule can be hydrolyzed under basic conditions.[1][2][3]
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Oxidation: The compound is susceptible to degradation in the presence of oxidizing agents. An N-oxide impurity has been identified as a degradation product.[7]
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Photolytic Degradation: Exposure to light can cause decomposition.[3]
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Thermal Degradation: High temperatures can lead to the breakdown of the compound.[3]
Q2: What are the ideal storage conditions for imidazo[1,2-b]pyridazine derivatives?
A2: For optimal stability, these compounds should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[3] For long-term storage, a temperature of -20°C is advisable.[3]
Q3: How can I detect degradation in my sample?
A3: While visual changes like color alteration or clumping can indicate degradation, the most reliable method is to use a stability-indicating analytical technique.[3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly used method to separate the parent compound from its process-related impurities and degradation products.[1][2]
Q4: Are there any general strategies during synthesis to improve the stability of the final compound?
A4: Yes. During synthesis, it is crucial to:
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Use mild basic conditions for reactions and workups whenever possible.[4]
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Thoroughly remove any residual metal catalysts from cross-coupling reactions.
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Protect reaction mixtures from excessive heat and light, especially during prolonged reaction times.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Ponatinib
| Stress Condition | Outcome | Identified Degradation Products | Reference |
| Alkaline Hydrolysis | Degradation observed | Impurity-C | [1][2][3] |
| Oxidative | Degradation observed | Impurity-B (novel), N-oxide impurity | [1][2][7] |
| Acidic Hydrolysis | Degradation observed | DP 1, DP 2, DP 3, DP 4 | [7] |
| Thermal | Degradation observed | - | [3] |
| Photolytic | Degradation observed | - | [3] |
DP = Degradation Product
Experimental Protocols
Stability-Indicating RP-HPLC Method for Ponatinib and Related Substances
This method is designed to separate ponatinib from its process-related impurities and degradation products.[1][2]
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Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm)
-
Mobile Phase A: 9:1 (v/v) mixture of water and acetonitrile. The aqueous portion contains 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, with the final pH adjusted to 2.4.
-
Mobile Phase B: Acetonitrile
-
Elution: Gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm
-
Column Temperature: 40°C
-
Injection Volume: 10 μL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the imidazo[1,2-b]pyridazine derivative.
-
Dissolve it in 20 mL of a 50:50 (v/v) mixture of methanol and water to achieve a concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Major degradation pathways for imidazo[1,2-b]pyridazine derivatives.
References
- 1. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low cell permeability of imidazo[1,2-b]pyridazine inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cell permeability of imidazo[1,2-b]pyridazine inhibitors.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine inhibitor is potent in biochemical assays but shows significantly lower activity in cell-based assays. What is the likely cause?
A significant drop in potency between biochemical and cellular assays often suggests poor cell permeability. The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential factors include inhibitor instability in cell culture media, metabolism by cellular enzymes, or active removal from the cell by efflux pumps.
Q2: What are the key physicochemical properties of my imidazo[1,2-b]pyridazine inhibitor that could be limiting its cell permeability?
Several physicochemical properties can hinder the ability of a small molecule to cross the cell membrane:
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High Polarity: A large number of polar atoms can make it difficult for the molecule to pass through the lipid bilayer of the cell membrane.
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Low Lipophilicity: The compound may not be soluble enough in the lipid environment of the cell membrane. A balanced lipophilicity (logP/logD) is essential for effective membrane permeation.
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High Molecular Weight: Larger molecules generally show lower passive diffusion across the cell membrane.
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Charge: Molecules that are ionized at physiological pH typically have reduced permeability.
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Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability by increasing the energy required for the molecule to shed its water shell before entering the lipid bilayer.
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Efflux Transporter Substrate: The inhibitor might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
Q3: How can I experimentally assess the cell permeability of my imidazo[1,2-b]pyridazine inhibitor?
Several in vitro assays are commonly used to measure cell permeability:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive, transcellular permeability. It is useful for early-stage screening as it is not affected by active transport or efflux mechanisms.
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Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to resemble the intestinal epithelium. It can assess both passive diffusion and active transport, including the identification of compounds that are substrates for efflux transporters.
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Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This is another cell-based assay, often used with a cell line transfected with a specific transporter like P-gp (MDCK-MDR1) to specifically investigate efflux.
Q4: What strategies can I employ to improve the cell permeability of my imidazo[1,2-b]pyridazine inhibitor?
If your inhibitor has poor permeability, consider these medicinal chemistry and formulation strategies:
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Structural Modification:
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Optimize Lipophilicity: Fine-tune the lipophilicity (logP/logD) of your compound. For some imidazo[1,2-b]pyridazines, reducing the calculated logP (cLogP) has been shown to improve metabolic stability, a related property.
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Introduce Intramolecular Hydrogen Bonds: In one study, introducing a 2-pyridyl group on an imidazo[1,2-b]pyridazine scaffold enhanced Caco-2 permeability, which was attributed to the formation of intramolecular hydrogen bonds that mask polar groups.
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Amide-to-Ester Substitution: Replacing an amide linkage with an ester can reduce the number of hydrogen bond donors and has been shown to increase permeability in some small molecules.
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Prodrug Approach: A prodrug is an inactive or less active derivative that is converted to the active drug in the body. This can be used to temporarily mask polar functional groups that hinder membrane permeability. For example, an ester prodrug of a carboxylic acid can increase lipophilicity.
-
-
Formulation Strategies: For preclinical studies, using formulation approaches like lipid-based nanocarriers or co-solvents can improve the solubility and apparent permeability of a compound.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low cell permeability issues with your imidazo[1,2-b]pyridazine inhibitors.
| Problem | Possible Cause | Suggested Solution |
| Low Papp value in PAMPA | Poor intrinsic passive permeability due to unfavorable physicochemical properties (e.g., high polarity, low lipophilicity). | Analyze the compound's logP, polar surface area, and hydrogen bonding capacity. Consider chemical modifications to optimize these properties. |
| Low Papp (A-B) in Caco-2, but acceptable PAMPA permeability | The compound is a substrate of efflux transporters like P-glycoprotein (P-gp). | Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the efflux ratio is high (typically ≥2), consider co-dosing with a known efflux pump inhibitor (e.g., verapamil) to confirm. Structural modifications may be needed to reduce efflux liability. |
| Low Papp in both PAMPA and Caco-2 | A combination of poor passive permeability and potential active efflux. | Prioritize optimizing physicochemical properties to improve passive diffusion first. Re-evaluate in both assays after modification. |
| High variability in permeability data | Inconsistent assay conditions, poor compound solubility, or issues with cell monolayer integrity. | Ensure the compound is fully dissolved in the assay buffer. Use a co-solvent like DMSO at a low, non-toxic concentration if necessary. Always include control compounds for low and high permeability to validate each experiment. Check the integrity of the cell monolayer using a marker like Lucifer yellow. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for assessing passive permeability.
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Prepare the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Prepare solutions:
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Donor solution: Dissolve the imidazo[1,2-b]pyridazine inhibitor in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration. A small percentage of a co-solvent like DMSO may be used to aid solubility.
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Acceptor solution: Fill the wells of a 96-well acceptor plate with buffer.
-
-
Perform the assay:
-
Place the lipid-coated filter plate onto the acceptor plate.
-
Add the donor solution to the filter plate wells.
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantify compound concentration: After incubation, determine the concentration of the inhibitor in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
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Calculate permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
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V_D is the volume of the donor well
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V_A is the volume of the acceptor well
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A is the filter area
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t is the incubation time
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C_A(t) is the compound concentration in the acceptor well at time t
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C_equilibrium is the concentration at equilibrium
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Caco-2 Permeability Assay
This protocol outlines the steps for assessing permeability across a Caco-2 cell monolayer.
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Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
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Prepare solutions:
-
Test compound solution: Dissolve the imidazo[1,2-b]pyridazine inhibitor in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.
-
Control compounds: Prepare solutions of known low and high permeability control compounds (e.g., atenolol and metoprolol, respectively).
-
-
Perform the assay:
-
Apical to Basolateral (A-B) Permeability:
-
Wash the Caco-2 monolayers with warm transport buffer.
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Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
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Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
-
Quantify compound concentration: Analyze the concentration of the inhibitor in the collected samples using LC-MS/MS.
-
Calculate permeability and efflux ratio:
-
Calculate the Papp value for both A-B and B-A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B) . An efflux ratio of ≥2 suggests the compound is a substrate for active efflux transporters.
-
Data Presentation
Table 1: Physicochemical Properties and Permeability of Selected Imidazo[1,2-b]pyridazine Analogs
| Compound | cLogP | H-Bond Donors | Caco-2 Papp (nm/s) | Reference |
| Analog 4 | 3.80 | - | - | |
| Analog 5 | 1.99 | 5 | 34 | |
| Analog 6e | - | - | Highly Permeable | |
| Analog 6j | - | - | 59 |
Note: This table is populated with example data from the literature to illustrate how to present such information. Researchers should populate this with their own experimental data.
Signaling Pathway and Permeability Concepts
Technical Support Center: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful synthesis and scale-up of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid.
Experimental Protocol: Two-Step Synthesis
A common and scalable approach to synthesizing the target compound involves a two-step process: first, a cyclocondensation reaction to form the ethyl ester, followed by hydrolysis to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
Reaction: 6-amino-3-chloropyridazine reacts with ethyl 2-chloroacetoacetate in a cyclocondensation reaction to form the imidazo[1,2-b]pyridazine ring system.
Methodology:
-
To a stirred suspension of 6-amino-3-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or toluene, add sodium bicarbonate (NaHCO3) (3.0 eq).
-
Heat the mixture to reflux (approximately 80-110 °C, depending on the solvent).
-
Slowly add a solution of ethyl 2-chloroacetoacetate (1.2 eq) in the same solvent to the refluxing mixture.
-
Maintain the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ethyl ester.
Step 2: Hydrolysis to this compound
Reaction: The ethyl ester is hydrolyzed under basic conditions to the corresponding carboxylic acid.
Methodology:
-
Dissolve the purified ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (NaOH) (2.0-3.0 eq) in water to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring for the disappearance of the starting material by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of 3-4 with a suitable acid, such as 2M hydrochloric acid (HCl). A precipitate will form.
-
Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Troubleshooting Guides
Step 1: Cyclocondensation Reaction
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my reaction showing low conversion of the starting material? | 1. Insufficient reaction temperature or time. 2. Ineffective base. 3. Presence of water in the reaction. | 1. Ensure the reaction is maintained at a vigorous reflux. Increase the reaction time and monitor by TLC/HPLC. 2. Use a freshly opened or properly stored base. Consider a stronger base like potassium carbonate if needed. 3. Use anhydrous solvents and ensure starting materials are dry. |
| I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them? | 1. Formation of regioisomers. The cyclization can potentially occur at the other nitrogen of the pyridazine ring. 2. Self-condensation of ethyl 2-chloroacetoacetate. | 1. The formation of the imidazo[1,2-b]pyridazine backbone is generally favored due to the electronics of the 3-amino-6-chloropyridazine.[1] Ensure slow addition of the chloroacetoacetate to the heated mixture. 2. Maintain a consistent reflux temperature and avoid localized overheating. |
| The product is difficult to purify and the yield is low after recrystallization. | 1. Oily crude product that does not solidify easily. 2. Product loss during the purification steps. | 1. After concentrating the reaction mixture, try triturating the crude oil with a non-polar solvent like hexane or ether to induce crystallization. 2. Optimize the recrystallization solvent system. If yields are still low, consider purification by column chromatography. |
Step 2: Hydrolysis
| Question | Possible Cause(s) | Suggested Solution(s) |
| The hydrolysis is incomplete, and I still see starting material (ester). | 1. Insufficient amount of base. 2. Low reaction temperature or short reaction time. | 1. Increase the equivalents of NaOH to 3.0 eq to ensure complete saponification. 2. Increase the temperature to 60-70 °C and extend the reaction time, monitoring by TLC/HPLC until no ester is observed. |
| My final product has a low melting point and looks impure. | 1. Incomplete hydrolysis leaving residual ester. 2. Incomplete precipitation or insufficient washing. | 1. Ensure the hydrolysis reaction goes to completion before workup. 2. After acidification, cool the mixture for a longer period. Wash the filtered product thoroughly with cold water to remove any residual salts or acid. |
| The yield of the final acid is lower than expected. | 1. Product is partially soluble in the acidic aqueous solution. 2. Degradation of the product during workup. | 1. After acidification and filtration, you can extract the aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product. 2. Avoid using excessively high temperatures during the reaction and concentration steps. Ensure the acidification is done in an ice bath to minimize potential degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the quality requirement for the starting material, 6-amino-3-chloropyridazine?
-
A1: It is crucial to use high-purity 6-amino-3-chloropyridazine (≥97%).[2] Impurities can lead to side reactions and complicate the purification of the final product. Ensure the starting material is dry before use.
Q2: Are there any specific safety precautions I should take during this synthesis?
-
A2: Yes. Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The starting material, 6-amino-3-chloropyridazine, can be harmful if swallowed and causes skin and eye irritation.[3]
Q3: How can I best monitor the progress of these reactions?
-
A3: Thin Layer Chromatography (TLC) is a quick and effective method. A typical mobile phase for both steps could be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1). The starting materials, intermediates, and final product should have distinct Rf values. For more quantitative analysis, HPLC is recommended.
Q4: What are the key considerations for scaling up this synthesis from grams to kilograms?
-
A4: When scaling up, consider the following:
-
Heat Transfer: The cyclocondensation step is exothermic upon addition of the chloroacetoacetate. Ensure your reactor has adequate cooling capacity to control the temperature. The addition should be done at a controlled rate.
-
Mixing: Efficient stirring is critical to ensure homogeneity, especially in the heterogeneous mixture of the first step.
-
Workup and Isolation: Filtration and drying of large quantities of product require appropriate equipment. Ensure your filtration setup can handle the larger volume and that the product is dried thoroughly.
-
Solvent Choice: For large-scale synthesis, consider the cost, safety, and environmental impact of your chosen solvents.
-
Q5: Can I use a different base for the hydrolysis step?
-
A5: While sodium hydroxide is common, potassium hydroxide (KOH) can also be used. Lithium hydroxide (LiOH) is another option, sometimes preferred for cleaner reactions, though it is more expensive. The choice of base is generally not critical as long as it is a strong alkali metal hydroxide.
Data Presentation
Table 1: Summary of Reaction Parameters for Step 1
| Parameter | Condition | Expected Yield | Purity (Post-Purification) |
| Solvent | Ethanol or Toluene | 75-85% | >98% (by HPLC) |
| Base | Sodium Bicarbonate (3.0 eq) | ||
| Temperature | Reflux (80-110 °C) | ||
| Reaction Time | 4-6 hours |
Table 2: Summary of Reaction Parameters for Step 2
| Parameter | Condition | Expected Yield | Purity (Post-Purification) |
| Solvent | Ethanol/Water | 85-95% | >99% (by HPLC) |
| Base | Sodium Hydroxide (2.0-3.0 eq) | ||
| Temperature | 50-60 °C | ||
| Reaction Time | 2-4 hours |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting flowchart for the synthesis process.
References
Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-b]pyridazine Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of imidazo[1,2-b]pyridazine drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways responsible for the instability of imidazo[1,2-b]pyridazine derivatives?
A1: Imidazo[1,2-b]pyridazine derivatives are susceptible to metabolism through two primary enzymatic pathways:
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, this involves oxidative reactions.
-
Aldehyde Oxidase (AO) Metabolism: This is a significant pathway for nitrogen-containing heterocyclic compounds. AO catalyzes the oxidation of electron-deficient rings, which can be a major liability for the imidazo[1,2-b]pyridazine scaffold.[1][2]
Q2: My imidazo[1,2-b]pyridazine candidate shows high clearance in human liver microsomes (HLM). What are the likely "metabolic soft spots"?
A2: High clearance in HLM assays suggests susceptibility to metabolism. Common metabolic "soft spots" on the imidazo[1,2-b]pyridazine scaffold include:
-
Unsubstituted positions on the heterocyclic rings: These are prone to oxidation by both CYP enzymes and AO.[1]
-
Electron-rich aromatic substituents: Phenyl groups, for example, can be hydroxylated.
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The carbon atom adjacent to a ring nitrogen: This can be a site for AO-mediated oxidation.[3]
Q3: What strategies can I employ to improve the metabolic stability of my lead compound?
A3: Several medicinal chemistry strategies can be effective:
-
Blocking Metabolic Sites: Introducing metabolically stable groups (e.g., fluorine, methyl) at susceptible positions can sterically hinder enzyme access or alter the electronic properties of the site.
-
Bioisosteric Replacement: Replacing a metabolically liable moiety with a bioisostere that is more resistant to metabolism can be effective. For example, replacing a phenyl ring with a pyridine or pyrimidine ring can increase metabolic stability.[1][4]
-
Scaffold Hopping: In some cases, modifying the core scaffold, for instance, from an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine, can mitigate AO-mediated metabolism.[1]
-
Introduction of Morpholine or Piperazine: These moieties are known to enhance the drug-like properties of lead compounds, including metabolic stability.[5]
-
Reducing Lipophilicity (cLogP): Generally, decreasing the lipophilicity of a compound can improve its metabolic stability.[6]
Q4: How can I determine if CYP enzymes or Aldehyde Oxidase (AO) is the primary contributor to the metabolism of my compound?
A4: You can perform in vitro assays with specific enzyme inhibitors:
-
CYP Inhibition: Use a general CYP inhibitor (e.g., 1-aminobenzotriazole) or specific inhibitors for major CYP isoforms in your microsomal stability assay. A significant decrease in metabolism in the presence of the inhibitor points to CYP involvement.
-
AO Inhibition: Use a known AO inhibitor (e.g., hydralazine) in an S9 fraction or cytosolic fraction stability assay. A decrease in metabolism indicates AO is a contributing enzyme.
Troubleshooting Guides
Issue 1: High variability in microsomal stability assay results.
| Potential Cause | Explanation | Troubleshooting Steps |
| Microsome Quality and Handling | Liver microsomes are sensitive to freeze-thaw cycles and improper storage, which can lead to batch-to-batch variability in enzymatic activity. | Aliquot microsomes upon receipt to minimize freeze-thaw cycles. Always thaw them quickly at 37°C and keep them on ice until use. Use a consistent source and lot of microsomes for a series of experiments.[7] |
| Incorrect Cofactor Concentration | Sub-optimal or excessive concentrations of cofactors like NADPH can affect enzyme kinetics. | Ensure the NADPH regenerating system is freshly prepared and used at the recommended concentration (typically around 1 mM).[7] |
| Compound Instability | The compound may be chemically unstable in the assay buffer or at 37°C. | Run a control incubation with heat-inactivated microsomes or in buffer alone to assess the chemical stability of the compound under the assay conditions.[7] |
| Analytical Method Variability | Inconsistent sample preparation or LC-MS/MS performance can introduce variability. | Use an internal standard to normalize for variations in sample processing and instrument response. Ensure the analytical method is validated for linearity, precision, and accuracy. |
Issue 2: My compound appears stable in liver microsomes but shows high in vivo clearance.
| Potential Cause | Explanation | Troubleshooting Steps |
| Non-CYP Mediated Metabolism | Microsomal stability assays with only NADPH as a cofactor primarily assess Phase I CYP-mediated metabolism. Other enzymes, like aldehyde oxidase (AO) or Phase II enzymes (e.g., UGTs), may be responsible for clearance. | Perform stability assays using liver S9 fractions or hepatocytes, which contain a broader range of metabolic enzymes, including cytosolic enzymes like AO and Phase II enzymes.[8][] Include appropriate cofactors for Phase II metabolism, such as UDPGA, in your incubations.[10] |
| Poor Plasma Protein Binding | High free fraction of the drug in plasma can lead to increased availability for metabolism and clearance. | Determine the plasma protein binding of your compound. High unbound fractions can contribute to higher than expected in vivo clearance. |
| Active Transport | The compound may be a substrate for uptake transporters in the liver, leading to high intracellular concentrations and rapid metabolism. | Investigate if your compound is a substrate for key hepatic uptake transporters (e.g., OATPs). |
Experimental Protocols
Microsomal Stability Assay
This protocol is adapted from standard industry practices to assess the metabolic stability of a test compound in liver microsomes.[10][11][12]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes at 37°C and then keep them on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired starting concentration (e.g., 1 µM).
-
Pre-warm the NADPH regenerating system and the microsomal solution at 37°C for 5-10 minutes.
-
-
Incubation:
-
Add the test compound working solution to the wells of a 96-well plate.
-
Initiate the reaction by adding the pre-warmed microsomal solution and, finally, the NADPH regenerating system.
-
For the 0-minute time point, add the stop solution before adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold stop solution to the corresponding wells.[13]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
Quantitative Data Summary
Table 1: Example Metabolic Stability Data for Imidazo[1,2-b]pyridazine Analogs
| Compound | Modification | t½ (min, HLM) | CLint (µL/min/mg) |
| Parent | - | 5 | 138.6 |
| Analog A | 6-Fluoro | 25 | 27.7 |
| Analog B | 3-(2-pyridyl) | 40 | 17.3 |
| Analog C | 6-Morpholino | >60 | <11.6 |
Visualizations
Caption: Workflow for a typical microsomal stability assay.
Caption: Major metabolic pathways for imidazo[1,2-b]pyridazines.
Caption: Troubleshooting logic for unexpected in vivo clearance.
References
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Recrystallization of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for the recrystallization of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid.
Troubleshooting Guide
Problem: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the carboxylic acid and heterocyclic core.
-
Solution:
-
Increase the polarity of the solvent system. If you are using a non-polar solvent like hexanes or toluene, switch to a more polar solvent such as ethyl acetate, acetone, or an alcohol (methanol, ethanol, or isopropanol).
-
Consider using a solvent mixture. A common strategy is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid.
-
For carboxylic acids, using a small amount of a polar, protic solvent like water in a mixture with an alcohol or acetone can sometimes improve solubility.
-
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the impurities may be lowered to a point where the compound melts in the solvent.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oil formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to induce crystallization.
-
Solvent Adjustment: Add slightly more of the "good" solvent to the oiled-out mixture and gently heat until the oil redissolves. Then, allow it to cool slowly again.
-
Problem: No crystals form, even after extended cooling.
-
Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Concentrate the Solution: If the compound is too dilute, crystals will not form. Evaporate some of the solvent to increase the concentration of the solute and then attempt to cool and crystallize again.
-
Induce Crystallization: Use the scratching or seeding techniques described above.
-
Change the Solvent System: The chosen solvent may be too good of a solvent for your compound at all temperatures. Consider a different solvent or a solvent/anti-solvent system.
-
Problem: The recovered crystals are colored or appear impure.
-
Possible Cause: The recrystallization process did not effectively remove all impurities. Some impurities may have co-precipitated with your compound.
-
Solution:
-
Second Recrystallization: Perform a second recrystallization using the same or a different solvent system.
-
Charcoal Treatment: If the color is due to highly conjugated impurities, you can try decolorizing with activated charcoal. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for the recrystallization of this compound?
A1: Based on the structure, which contains a polar carboxylic acid group and a moderately polar heterocyclic system, good starting points for solvent selection would be polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone or ethyl acetate. You may need to use a solvent mixture to achieve optimal results.
Q2: How can I determine a good solvent pair for recrystallization?
A2: A good solvent pair consists of a "good" solvent in which your compound is soluble when hot, and a "poor" solvent in which your compound is insoluble even when hot. The two solvents must be miscible. To test a solvent pair, dissolve a small amount of your compound in a few drops of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). If the cloudiness disappears upon gentle heating and reappears upon cooling, you have a potentially good solvent pair.
Q3: My compound is described as having poor solubility. How does this affect my recrystallization strategy?
A3: Poor solubility can make finding a suitable recrystallization solvent challenging. You may need to use larger volumes of solvent. Alternatively, consider a reactive crystallization approach. For example, you could dissolve the carboxylic acid in a dilute aqueous base, perform a hot filtration to remove insoluble impurities, and then re-precipitate the purified acid by adding acid.
Solvent Selection Summary
| Solvent Category | Examples | Potential Suitability for Recrystallization | Notes |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High | The carboxylic acid group should impart solubility in these solvents, especially at elevated temperatures. Water may be a suitable anti-solvent when mixed with an alcohol. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | These solvents can be effective but may require heating to dissolve the compound. |
| Non-polar | Hexanes, Toluene, Dichloromethane | Low | Generally, these are unlikely to be good primary solvents due to the polar nature of the molecule but could potentially be used as anti-solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | THF may show some solubility, while diethyl ether is likely to be a poor solvent. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Solvent/Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., acetone).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy.
-
Re-dissolution: If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.
Troubleshooting Workflow
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved kinase inhibitor Ponatinib. This guide provides a comparative analysis of the biological activity of analogs of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid, focusing on their potential as kinase inhibitors. The structure-activity relationships (SAR) are explored by examining modifications at the 3- and 6-positions of the imidazo[1,2-b]pyridazine ring.
Data Presentation
The following tables summarize the in vitro biological activity of various imidazo[1,2-b]pyridazine analogs. The data is compiled from studies investigating these compounds as inhibitors of I-kappa B kinase beta (IKKβ) and Tyrosine kinase 2 (Tyk2) pseudokinase domain (JH2).
Table 1: In Vitro IKKβ Inhibitory Activity of Imidazo[1,2-b]pyridazine Analogs
| Compound ID | R (Position 3) | X (Position 6) | IKKβ IC50 (μM) | TNFα Production in THP-1 cells IC50 (μM) |
| 1 | -CONH-c-Pr | -Cl | 0.028 | 0.28 |
| 2 | -CONH-c-Pr | -OMe | 0.046 | 1.8 |
| 3 | -CONH-c-Pr | -CN | 0.021 | 0.33 |
| 4 | -CONH-Et | -Cl | 0.053 | 0.77 |
| 5 | -CONH-i-Pr | -Cl | 0.033 | 0.45 |
Data sourced from Shimizu et al., Bioorg. Med. Chem. Lett. 2010, 20, 5113-5118.[1]
Table 2: In Vitro Tyk2 JH2 Inhibitory Activity and Cellular Activity of Imidazo[1,2-b]pyridazine Analogs
| Compound ID | R (Position 3) | R1 (Position 6) | Tyk2 JH2 Binding IC50 (μM) | Cellular pSTAT1 IC50 (μM) |
| 6e | -CONH-c-Pr | 6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino) | 0.003 | 0.033 |
| 6n | -CONH-i-Pr | 6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino) | 0.001 | 0.058 |
| 6o | -CONH-c-Bu | 6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino) | 0.003 | 0.038 |
| 6p | -CONH-(3-hydroxy-2,2-dimethylpropyl) | 6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino) | 0.004 | 0.031 |
Data sourced from Liu et al., ACS Med. Chem. Lett. 2019, 10, 383-388.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (IKKβ)
This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against IKKβ.
-
Reagent Preparation :
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Enzyme Solution: Recombinant human IKKβ is diluted in assay buffer to the desired concentration.
-
Substrate Solution: A biotinylated IκBα peptide substrate is prepared in assay buffer.
-
ATP Solution: ATP is dissolved in assay buffer to the desired concentration (typically at the Kₘ for the enzyme).
-
Test Compounds: Compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
-
Assay Procedure :
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 10 µL of the IKKβ enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the IκBα substrate and ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of a stop solution containing EDTA.
-
-
Detection :
-
The amount of phosphorylated substrate is quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Add 25 µL of a detection mixture containing a europium-labeled anti-phospho-IκBα antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis :
-
The ratio of the fluorescence signals at 665 nm and 615 nm is calculated.
-
IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.
-
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating :
-
Harvest and count cells (e.g., THP-1 human monocytic cell line).
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization :
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis :
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine analogs.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. IKKbeta Kinase Enzyme System Application Note [promega.sg]
In Vivo Validation of Imidazo[1,2-b]pyridazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative overview of the in vivo validation of several key imidazo[1,2-b]pyridazine compounds, offering insights into their efficacy in preclinical models of cancer and inflammatory diseases. The data presented is compiled from peer-reviewed studies, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
I. Comparative Efficacy in In Vivo Models
The following tables summarize the in vivo performance of selected imidazo[1,2-b]pyridazine compounds across different therapeutic areas.
Anticancer Activity
| Compound ID | Target | In Vivo Model | Dosing Regimen | Key Efficacy Endpoint | Result |
| A17 | mTOR | A549 human non-small cell lung cancer xenograft (nude mice) | 50 mg/kg, intraperitoneal injection | Tumor growth inhibition | Significant anticancer effect observed. |
| 27f | Mps1 Kinase | Not explicitly detailed in abstract, but mentioned as "active in vivo" with oral administration. | Orally administered | Antiproliferative activity | Orally bioavailable and active in vivo.[1] |
| TM471-1 (Compound 22) | BTK | Xenograft model (cell line not specified) | 15 mg/kg | Tumor growth | Complete tumor regression in 7 out of 10 mice.[2] |
Anti-inflammatory Activity
| Compound ID | Target | In Vivo Model | Dosing Regimen | Key Efficacy Endpoint | Result |
| Compound 6 | Tyk2 JH2 | Rat adjuvant-induced arthritis | Not specified in abstract | Not specified in abstract | Fully efficacious in the model.[3] |
| IKKβ Inhibitor Series | IKKβ | Murine model of TNFα production | Not specified in abstract | Inhibition of TNFα production | Showed inhibitory activity of TNFα production in mice. |
II. Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for the key experiments cited in this guide.
A549 Xenograft Model for mTOR Inhibitor A17
-
Animal Model: Female BALB/c nude mice (5-6 weeks old).
-
Cell Line: Human non-small cell lung cancer cell line A549.
-
Tumor Implantation: 2 x 106 A549 cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumors reached a volume of approximately 100-200 mm³, the mice were randomized into vehicle control and treatment groups. Compound A17 was administered via intraperitoneal injection at a dose of 50 mg/kg.
-
Tumor Measurement: Tumor volumes were measured periodically with calipers and calculated using the formula: (width² × length)/2.
-
Endpoint: The study endpoint was determined by tumor volume or a specified time point, after which the tumors were excised and weighed.
Rat Adjuvant-Induced Arthritis Model for Tyk2 JH2 Inhibitor (Compound 6)
-
Animal Model: Lewis rats.
-
Induction of Arthritis: Arthritis was induced by a subplantar injection of Freund's complete adjuvant into one of the hind paws.
-
Treatment: Dosing with the Tyk2 JH2 inhibitor (Compound 6) or vehicle was initiated upon the appearance of clinical signs of arthritis.
-
Assessment of Arthritis: The severity of arthritis was evaluated by measuring paw swelling (plethysmometry) and clinical scoring of inflammation, swelling, and erythema.
-
Endpoint: The study concluded after a predefined period, and the efficacy of the compound was determined by the reduction in paw swelling and clinical scores compared to the vehicle-treated group.
Xenograft Model for BTK Inhibitor TM471-1
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: A specified number of cancer cells (cell line not detailed in the abstract) were subcutaneously implanted.
-
Treatment: Once tumors were established, mice were treated with TM471-1 at a dose of 15 mg/kg.
-
Efficacy Evaluation: Tumor growth was monitored throughout the study. The primary endpoint was the change in tumor volume, with complete regression being a key observation.[2]
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the study's structure.
mTOR Signaling Pathway
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. The imidazo[1,2-b]pyridazine compound A17 targets mTOR, thereby inhibiting downstream signaling and suppressing tumor growth.
Caption: mTOR signaling pathway inhibited by compound A17.
General In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound in a xenograft model.
References
A Comparative Guide to Kinase Inhibitor Scaffolds: Imidazo[1,2-b]pyridazine and Other Key Motifs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the imidazo[1,2-b]pyridazine scaffold, with a focus on its role in kinase inhibition, benchmarked against other prominent kinase inhibitor scaffolds. While specific experimental data for 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is not publicly available, this guide will utilize data from Ponatinib, a well-established kinase inhibitor featuring the imidazo[1,2-b]pyridazine core, to draw comparisons. This document will delve into quantitative performance data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to offer a comprehensive resource for researchers in kinase inhibitor development.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a primary target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. At the heart of these inhibitors are specific chemical structures, or scaffolds, that provide the foundational framework for interacting with the kinase active site. The nature of the scaffold significantly influences a drug's potency, selectivity, and pharmacokinetic properties.
This guide will compare the following kinase inhibitor scaffolds:
-
Imidazo[1,2-b]pyridazine: A privileged scaffold known for its broad kinase inhibitory activity.
-
Thiazole: A key component of the multi-kinase inhibitor Dasatinib.
-
Indolinone: The core structure of Sunitinib, another multi-targeted kinase inhibitor.
-
Quinazoline: The scaffold for Gefitinib, a selective EGFR inhibitor.
-
Indole Carbazole: The structural basis of Staurosporine, a potent but non-selective kinase inhibitor.
Quantitative Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative drugs from each scaffold against a panel of kinases. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (nM) of Kinase Inhibitors Across Different Scaffolds
| Kinase Target | Imidazo[1,2-b]pyridazine (Ponatinib) | Thiazole (Dasatinib) | Indolinone (Sunitinib) | Quinazoline (Gefitinib) | Indole Carbazole (Staurosporine) |
| BCR-ABL | 0.37 (native), 2.0 (T315I)[1][2] | <0.78 | - | - | - |
| SRC | - | <0.25[3] | - | - | 6 |
| VEGFR2 | - | - | 80[4] | - | - |
| PDGFRβ | - | - | 2[4] | - | - |
| c-KIT | - | - | - | - | - |
| EGFR | - | - | - | >10,000 (A549)[5] | - |
| PKCα | - | - | - | - | 0.7[2][6] |
| PKA | - | - | - | - | 7[2][6] |
| CDK2 | - | - | >10-fold selective vs VEGFR2 | - | - |
Data for Sunitinib's selectivity for CDK2 is presented as a fold-difference relative to its primary target, as specific IC50 values were not consistently available in the search results.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the methodologies used to study them is crucial for understanding kinase inhibitor function.
Caption: Overview of key kinase signaling pathways targeted by the discussed inhibitor scaffolds.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Experimental Protocols
The following are representative protocols for in vitro kinase assays, which are fundamental for determining the potency of kinase inhibitors.
General Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is widely applicable for various kinases and measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant Kinase (e.g., EGFR, SRC, VEGFR2)
-
Kinase-specific peptide substrate
-
ATP
-
Test Inhibitor (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, peptide substrate, and the test inhibitor in the kinase assay buffer.
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Radiometric Kinase Assay Protocol (e.g., for Src Kinase)
This "gold standard" method measures the transfer of a radioactive phosphate group from ATP to the substrate.
Materials:
-
Recombinant Src Kinase
-
Src-specific peptide substrate (e.g., KVEKIGEGTYGVVYK)
-
[γ-³²P]ATP
-
ATP (unlabeled)
-
Test Inhibitor
-
Src Kinase Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.2, 125 mM MgCl2, 25 mM MnCl2, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Src kinase, peptide substrate, and test inhibitor in the reaction buffer.
-
Reaction Initiation: Add a mixture of unlabeled ATP and [γ-³²P]ATP to start the reaction.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes).
-
Stopping the Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition based on the reduction in radioactivity compared to the control and determine the IC50 value.
Conclusion
The imidazo[1,2-b]pyridazine scaffold is a versatile and potent platform for the development of kinase inhibitors, as exemplified by the clinical success of Ponatinib. Its ability to be modified to target a range of kinases highlights its importance in medicinal chemistry. While specific data for this compound remains elusive in the public domain, the broader class of imidazo[1,2-b]pyridazine derivatives demonstrates significant potential.
The comparison with other established kinase inhibitor scaffolds such as thiazole, indolinone, and quinazoline reveals the diverse chemical space that has been successfully explored to modulate kinase activity. Each scaffold presents a unique set of properties that can be tailored to achieve desired potency and selectivity profiles. The continued exploration of these and novel scaffolds will undoubtedly lead to the development of the next generation of targeted therapies. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into the fascinating and critical field of kinase inhibitor discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Structure-activity relationship (SAR) studies of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 6-Chloro-2-methylimidazo[1,2-b]pyridazine scaffold. While direct SAR studies on a systematic series of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid amides or esters are limited in the public domain, this document synthesizes available data on related imidazo[1,2-b]pyridazine analogs to elucidate key structural determinants for kinase inhibition. The imidazo[1,2-b]pyridazine core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing potent activity against a range of kinases implicated in cancer and inflammatory diseases.[1]
Structure-Activity Relationship (SAR) Overview
The biological activity of imidazo[1,2-b]pyridazine derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. Modifications at the C3 and C6 positions have been most extensively explored and have shown to be critical for potency and selectivity against various kinase targets.
Substitutions at the C3-Position
While direct derivatization of the 3-carboxylic acid of the target scaffold is not widely reported, studies on related analogs with 3-carboxamide moieties provide valuable insights. For instance, in a series of Tyk2 JH2 inhibitors, the C3-amide side chain was found to be crucial for activity. Varying the amine component of the amide demonstrated that different alkyl and cycloalkyl groups are well-tolerated, influencing both enzymatic and cellular potency.
Substitutions at the C6-Position
The C6-position is a key site for modulating the kinase inhibitory activity of the imidazo[1,2-b]pyridazine scaffold. The presence of a chlorine atom, as in the parent scaffold of this guide, is a common feature in many active compounds. Replacement of the chlorine with various substituted amino groups has been a successful strategy in developing potent kinase inhibitors. For example, 6-anilino imidazopyridazine analogs have been identified as Tyk2 JH2 ligands.[2] Further optimization of this position by introducing larger, more complex amine substituents has led to the discovery of highly potent and selective inhibitors of various kinases.
Comparative Biological Data
The following tables summarize the in vitro inhibitory activities of selected imidazo[1,2-b]pyridazine derivatives against different kinase targets. It is important to note that these compounds are structurally related to, but not direct derivatives of, this compound.
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Tyk2 JH2
| Compound ID | R¹ (at C3) | R² (at C6) | Tyk2 JH2 IC₅₀ (nM) | Cellular Activity (hWB) IC₅₀ (nM) |
| 6e | N-cyclopropylcarboxamide | 2-pyridylamino | 1.1 | 18 |
| 6n | N-isopropylcarboxamide | 2-pyridylamino | 0.4 | 29 |
| 6o | N-cyclobutylcarboxamide | 2-pyridylamino | 1.0 | 19 |
| 6p | N-(3-hydroxy-2,2-dimethylpropyl)carboxamide | 2-pyridylamino | 1.2 | 20 |
Data adapted from a study on Tyk2 JH2 inhibitors.[2]
Table 2: Inhibitory Activity of 3,6-Disubstituted Imidazo[1,2-b]pyridazines against various kinases
| Compound ID | R¹ (at C3) | R² (at C6) | DYRK1A IC₅₀ (nM) | PfCLK1 IC₅₀ (nM) |
| 20a | Phenyl | 4-Methoxyphenyl | 50 | 32 |
Data adapted from a study on the exploration of the imidazo[1,2-b]pyridazine scaffold as protein kinase inhibitors.[3]
Experimental Protocols
General Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
A solution of 6-chloropyridazin-3-amine (1 equivalent) and 1,3-dichloroacetone (1.1 equivalents) in a suitable solvent such as 1,2-dimethoxyethane is heated under reflux for an extended period (e.g., 48 hours).[4] After cooling, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine.[4] This intermediate can then be further functionalized.
General Procedure for Amination at the C6-Position
Treatment of a 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of primary or secondary alkylamines (2.0 equivalents) in the presence of cesium fluoride (1.0 equivalent) and a phase-transfer catalyst such as benzyltriethylammonium chloride (10 mol%) in a solvent like DMSO at elevated temperatures (e.g., 100°C) for 24 hours can yield the corresponding C6-aminated products in high yields.
PIM1 Kinase Assay (ADP-Glo™ Assay)
The PIM1 kinase activity can be measured using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into a 384-well plate.
-
Enzyme Addition: Dilute recombinant PIM1 kinase in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT) and add to the wells containing the test compounds.
-
Initiation of Kinase Reaction: Prepare a substrate/ATP mixture in the kinase buffer. The reaction is initiated by adding this mixture to the wells.
-
Incubation: The reaction plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC₅₀ values are determined by fitting the data to a dose-response curve.
Tyk2 JH2 Pseudokinase Domain Inhibitor Screening Assay (Fluorescence Polarization)
This assay is designed to screen for small molecules that displace a fluorescently labeled probe from the JH2 domain of Tyk2.
-
Reagent Preparation: Thaw and prepare the JH2 Binding Buffer, the fluorescent JH2 Probe 1, and the recombinant human TYK2 JH2 domain.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Assay Plate Setup: In a 384-well black microplate, add the JH2 Binding Buffer to "Blank" and "Reference" wells.
-
Enzyme Addition: Add diluted TYK2 JH2 to the "Positive Control" and "Test Inhibitor" wells.
-
Compound Addition: Add the diluted test inhibitors to the appropriate wells.
-
Probe Addition: Add the fluorescent JH2 Probe 1 to all wells except the "Blank".
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure the fluorescence polarization using a microplate reader. The IC₅₀ values are calculated based on the competition of the test compound with the fluorescent probe for binding to the TYK2 JH2 domain.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway targeted by imidazo[1,2-b]pyridazine derivatives and a general workflow for their synthesis and evaluation.
Caption: PI3K/Akt/mTOR Signaling Pathway and a point of inhibition.
Caption: General workflow for SAR studies.
References
Comparative Cross-Reactivity Profiling of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of human diseases, from cancers to inflammatory disorders. The efficacy of these inhibitors is intrinsically linked to their selectivity profile. This guide provides a comparative analysis of the cross-reactivity of several key imidazo[1,2-b]pyridazine-based inhibitors, supported by experimental data to aid researchers in selecting appropriate tool compounds and to inform the development of next-generation therapeutics with improved safety and efficacy.
Inhibitor Performance Comparison
The following tables summarize the in vitro potency and selectivity of representative imidazo[1,2-b]pyridazine-based inhibitors against their primary targets and a panel of off-target kinases. This data highlights the diverse kinase families targeted by this scaffold and underscores the varying degrees of selectivity achieved through chemical modifications.
Table 1: Potency of Imidazo[1,2-b]pyridazine-Based Inhibitors Against Primary Kinase Targets
| Inhibitor Name | Primary Target(s) | IC50 (nM) | Reference Compound(s) |
| Ponatinib | BCR-ABL (and mutants) | 0.37 (native), 2.0 (T315I) | Imatinib, Nilotinib |
| Tyk2 JH2 Inhibitor (Compound 6) | Tyk2 (JH2 domain) | 0.004 (Biochemical) | Tofacitinib, Ruxolitinib |
| BTK Inhibitor (TM471-1) | BTK | 1.3 | Ibrutinib |
| ROCK2 Inhibitor (Belumosudil/KD025) | ROCK2 | 105 | Fasudil, Y-27632 |
| Mps1 Inhibitor (BAY 1217389) | Mps1 | <10 | - |
| PIM Kinase Inhibitor (SGI-1776) | PIM1, PIM3 | 7, 69 | - |
Table 2: Cross-Reactivity Profile of Selected Imidazo[1,2-b]pyridazine-Based Inhibitors
| Inhibitor | Concentration Tested | Number of Kinases Profiled | Notable Off-Targets (% Inhibition or IC50) |
| Ponatinib | 1 µM | 97 | VEGFR2, FGFR1, PDGFRα, SRC, KIT, RET, FLT3 (>65% inhibition)[1] |
| Tyk2 JH2 Inhibitor (Compound 6) | - | 230 | HIPK4 (480-fold selectivity) |
| BTK Inhibitor (TM471-1) | - | 310 | Excellent selectivity reported[2][3][4][[“]] |
| ROCK2 Inhibitor (Belumosudil/KD025) | - | - | CK2α (IC50 = 50 nM)[6][7] |
| Mps1 Inhibitor (BAY 1217389) | - | - | PDGFRβ (<10 nM), Kit (10-100 nM), CLK1/2/4, JNK1/2/3, p38β (100-1000 nM)[8] |
| PIM Kinase Inhibitor (SGI-1776) | 1 µM | >200 | Flt-3 (IC50 = 44 nM), Haspin (IC50 = 34 nM)[9][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided in Graphviz DOT language.
References
- 1. nimbustx.com [nimbustx.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent and Highly Selective Irreversible Brutonâs Tyrosine Kinase (BTK) Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine Synthesis Methods
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus due to its prevalence in a wide range of biologically active molecules, including kinase inhibitors and antiviral agents. The efficient synthesis of this bicyclic system is, therefore, of significant interest to researchers in medicinal chemistry and drug development. This guide provides a head-to-head comparison of the most common and recently developed methods for the synthesis of imidazo[1,2-b]pyridazines, complete with experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most appropriate synthetic strategy.
Key Synthesis Methodologies
The primary methods for the synthesis of the imidazo[1,2-b]pyridazine core can be broadly categorized into four main approaches:
-
Classical Condensation Reactions: The traditional and widely used method involving the condensation of an aminopyridazine with an α-haloketone.
-
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A powerful one-pot, three-component reaction that offers high efficiency and atom economy.
-
Metal-Catalyzed Cross-Coupling and C-H Activation: Modern synthetic strategies that provide access to a diverse range of functionalized derivatives.
-
Microwave-Assisted Synthesis: A green chemistry approach that often leads to significantly reduced reaction times and improved yields.
Quantitative Comparison of Synthesis Methods
The following tables summarize the key quantitative data for each of the major synthesis methods, providing a basis for comparison of their efficiency and applicability.
Table 1: Classical Condensation Reaction
| Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine, 2-bromo-1-phenylethan-1-one | NaHCO₃, Ethanol, Reflux | 4 h | 85 | [1] |
| 3-Amino-6-iodopyridazine, 2-bromo-1-(p-tolyl)ethan-1-one | NaHCO₃, Ethanol, Reflux | 4 h | 82 | [1] |
| 3-Amino-6-aryl-pyridazine, appropriate α-halocarbonyl | Suitable solvent, Reflux | Not specified | Good | [2] |
Table 2: Groebke-Blackburn-Bienaymé (GBB) Reaction
| Amine Component | Aldehyde Component | Isocyanide Component | Catalyst & Conditions | Reaction Time | Yield (%) | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Yb(OTf)₃, DCM/MeOH (3:1), Microwave, 100 °C | 1 h | 95 | |
| 5-Bromo-2-aminopyridine | Furfural | Cyclohexyl isocyanide | Eucalyptol, 110 °C | 20 min | 88 | [3] |
| 2-Amino-5-chloropyridine | 2-(3-formylphenoxy)acetic acid | tert-Butyl isocyanide | HClO₄ (cat.), DMF, Room Temperature | 24 h | 76 |
Table 3: Metal-Catalyzed Synthesis
| Starting Materials | Catalyst & Conditions | Reaction Time | Yield (%) | Reference |
| 2-Chloro-3-iodopyridine, 3-aminopyridazine | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110 °C | Not specified | 94 | [4] |
| 2-Iodoglycals, terminal alkynes | Mo-catalyzed carbonylative Sonogashira cross-coupling | Not specified | Good | |
| 2-Aminopyridines, nitroolefins | CuBr, DMF, 80 °C, Air (oxidant) | Not specified | up to 90 | [5] |
Table 4: Microwave-Assisted Synthesis
| Starting Materials | Solvent & Conditions | Reaction Time | Yield (%) | Reference |
| 2-Aminonicotinic acid, chloroacetaldehyde | Water, Microwave irradiation | 30 min | 92-95 | [6] |
| 2-Aminopyridines, α-bromoketones | H₂O-IPA, Microwave irradiation | minutes | Excellent | [7] |
| 2-Azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide | NH₄Cl, Microwave irradiation | 30 min | 89 | [8] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis methods discussed.
Classical Condensation Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
Procedure: A mixture of 3-amino-6-chloropyridazine (1.0 g, 7.7 mmol), 2-bromo-1-phenylethan-1-one (1.53 g, 7.7 mmol), and sodium bicarbonate (1.3 g, 15.5 mmol) in ethanol (30 mL) is heated at reflux for 4 hours.[1] After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired product.
Groebke-Blackburn-Bienaymé (GBB) Synthesis of N-tert-Butyl-2-phenylimidazo[1,2-b]pyridazin-3-amine
Procedure: To a solution of 3-aminopyridazine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL) is added tert-butyl isocyanide (1.2 mmol) and scandium(III) triflate (10 mol%). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the product.
Palladium-Catalyzed Synthesis of Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine
Procedure: A mixture of 2-chloro-3-iodopyridine (1.0 mmol), 3-aminopyridazine (1.2 mmol), palladium(II) acetate (4 mol%), Xantphos (8 mol%), and cesium carbonate (4.0 mmol) in anhydrous toluene (10 mL) is heated at 110 °C under a nitrogen atmosphere for 12 hours.[4] The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired product.
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
Procedure: A mixture of a 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL) is subjected to microwave irradiation at 100 °C for 30 minutes.[6] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the pure product.
Mechanistic Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the key synthetic transformations.
Caption: Mechanism of the classical condensation reaction.
Caption: The Groebke-Blackburn-Bienaymé reaction pathway.[9]
Caption: Catalytic cycle for Palladium-catalyzed C-N coupling.
Conclusion
The choice of synthetic method for constructing the imidazo[1,2-b]pyridazine core depends heavily on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
The classical condensation reaction remains a robust and straightforward method for accessing a variety of imidazo[1,2-b]pyridazines, particularly when the corresponding α-haloketones are readily available.
-
The Groebke-Blackburn-Bienaymé reaction is a highly efficient, one-pot method for the synthesis of 3-amino-substituted imidazo[1,2-b]pyridazines. Its multicomponent nature allows for rapid library synthesis and exploration of structure-activity relationships.
-
Metal-catalyzed reactions offer unparalleled versatility in the functionalization of the imidazo[1,2-b]pyridazine scaffold. These methods are particularly useful for introducing a wide range of substituents that are not accessible through classical methods.
-
Microwave-assisted synthesis provides a significant advantage in terms of reaction time and often leads to higher yields, aligning with the principles of green chemistry. This technique can be applied to accelerate both classical condensations and multicomponent reactions.
Researchers and drug development professionals should consider these factors when selecting a synthetic route for their target imidazo[1,2-b]pyridazine derivatives. The data and protocols presented in this guide offer a solid foundation for making an informed decision.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. connectjournals.com [connectjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent modulators of various biological targets. Derivatives of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid, in particular, have demonstrated significant potential as highly selective inhibitors of several key protein kinases implicated in cancer and inflammatory diseases. This guide provides an objective comparison of the selectivity profiles of these derivatives against their primary targets and relevant off-targets, supported by experimental data from published literature.
Kinase Inhibitor Selectivity Profiles
Derivatives of the imidazo[1,2-b]pyridazine core have been extensively studied as inhibitors of multiple kinase families. The selectivity of these compounds is a critical attribute, as off-target inhibition can lead to undesirable side effects. The following tables summarize the selectivity data for representative compounds against their intended targets and a panel of other kinases.
Mps1 (TTK) Kinase Inhibitors
Monopolar spindle 1 (Mps1) is a crucial kinase involved in the spindle assembly checkpoint, making it an attractive target for oncology. An imidazo[1,2-b]pyridazine derivative, compound 27f , has been identified as a highly potent and selective Mps1 inhibitor.[1][2]
| Compound | Target | IC50 (nM) | Selectivity Panel | Key Off-Targets (Inhibition >50% @ 1µM) | Reference |
| 27f | Mps1 (cellular) | 0.70 | 192 Kinases | Not specified, but described as "selective" | [1][2] |
| Alternative: 21b (imidazo[1,2-a]pyrazine core) | Mps1 (cellular) | Improved cellular activity over initial hits, but poor oral bioavailability | Not specified | Not specified | [1][2] |
Table 1: Comparative data for an imidazo[1,2-b]pyridazine-based Mps1 inhibitor.
Tyk2 (Janus Kinase Family) Inhibitors
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key mediator in cytokine signaling pathways involved in autoimmune and inflammatory diseases. Researchers have developed imidazo[1,2-b]pyridazine derivatives that allosterically inhibit Tyk2 by binding to its regulatory pseudokinase (JH2) domain, thereby achieving high selectivity over other JAK family members.[3][4]
| Compound | Target | Kd or IC50 (nM) | Selectivity Data (IC50 in nM or % Inhibition @ 1µM) | Reference |
| Compound 6 | Tyk2 JH2 | Potent (exact value not specified) | >10,000-fold selective over a panel of 230 kinases. JAK1-3 IC50 > 2000 nM. HIPK4 is the only significant off-target (480-fold selectivity). | [3] |
| Compound 18 | Tyk2 JH2 | LLE = 6.2 | Fully selective over Janus catalytic domains. | [4] |
| Compound 29 | Tyk2 JH2 | Potent (exact value not specified) | Highly selective profile. | [4] |
| Alternative: Ropsacitinib (Pan-JAK inhibitor) | JAK1/2/3/Tyk2 | - | Poor selectivity among JAK family members. | [5] |
Table 2: Selectivity of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors compared to a pan-JAK inhibitor.
DYRK/CLK Kinase Inhibitors
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurological disorders and some cancers. Imidazo[1,2-b]pyridazines have been optimized as selective DYRK1A inhibitors, with a key challenge being selectivity against the closely related CDC-like kinases (CLKs).[6][7]
| Compound | Target | IC50 (nM) | Selectivity against related kinases (% Inhibition @ 1µM) | Reference |
| Compound 17 | DYRK1A | Potent cellular inhibitor | DYRK1B (99%), DYRK2 (99%), CLK1 (98%), CLK4 (97%), Haspin (99%) | [6] |
| Compound 29 | DYRK1A | Potent (exact value not specified) | Improved selectivity against CLK kinases compared to compound 17. | [6] |
Table 3: Selectivity profile of imidazo[1,2-b]pyridazine-based DYRK1A inhibitors.
ALK Kinase Inhibitors
Anaplastic lymphoma kinase (ALK) is a driver of certain cancers, but resistance mutations can limit the efficacy of inhibitors. Macrocyclic imidazo[1,2-b]pyridazine derivatives have been designed to overcome this resistance.[8]
| Compound | Target | IC50 (nM) | Cellular IC50 (nM) | Reference |
| O-10 | ALKWT | 2.6 | Karpas299: 38 | [8] |
| ALKG1202R | 6.4 | BaF3-EML4-ALKG1202R: 52 | [8] | |
| ALKL1196M/G1202R | 23 | BaF3-EML4-ALKL1196M/G1202R: 64 | [8] | |
| Alternative: Repotrectinib | ALKWT | - | Karpas299: 40 | [8] |
| ALKG1202R | - | BaF3-EML4-ALKG1202R: 164 | [8] | |
| ALKL1196M/G1202R | - | BaF3-EML4-ALKL1196M/G1202R: 208 | [8] |
Table 4: Potency of an imidazo[1,2-b]pyridazine ALK inhibitor against wild-type and resistant mutants compared to Repotrectinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of selectivity data. Below are generalized protocols for key assays cited in the evaluation of these compounds.
In Vitro Kinase Assay (General Protocol)
This protocol is designed to measure the ability of a compound to inhibit the activity of a specific kinase by quantifying the phosphorylation of a substrate.
-
Reagent Preparation : Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Prepare stock solutions of the test compound in DMSO.
-
Enzyme and Substrate Preparation : Dilute the recombinant kinase and its specific substrate (peptide or protein) in the kinase reaction buffer.
-
Assay Plate Setup : Add the test compound dilutions to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction : Add the diluted kinase to the wells. Initiate the reaction by adding a mixture of the substrate and ATP (often at its Km concentration). For radioactive assays, [γ-³²P]-ATP or [γ-³³P]-ATP is used.[9][10]
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).
-
Detection : Stop the reaction. The method of detection depends on the assay format:
-
Radiometric : Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated radioactive ATP, and measure the incorporated radioactivity using a scintillation counter.[10]
-
Luminescence (e.g., ADP-Glo™) : Add a reagent to stop the kinase reaction and deplete remaining ATP. Then, add a detection reagent to convert the ADP produced into ATP, which drives a luciferase reaction, generating a luminescent signal proportional to kinase activity.[11]
-
Fluorescence/FRET : Use a phosphorylated substrate-specific antibody or a fluorescently labeled substrate.
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.
Radioligand Binding Assay for GABA-A Receptors (General Protocol)
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.[12][13]
-
Membrane Preparation : Homogenize brain tissue (e.g., rat cortex or hippocampus) in a cold buffer and centrifuge to isolate the cell membranes containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.[13]
-
Assay Setup : In test tubes, combine the prepared membranes, a known concentration of a specific radioligand (e.g., [³H]-Flumazenil for the benzodiazepine site), and varying concentrations of the unlabeled test compound.
-
Nonspecific Binding : Prepare parallel tubes containing a high concentration of a known non-radioactive ligand (e.g., Diazepam) to determine nonspecific binding.
-
Incubation : Incubate the mixture at a specific temperature (e.g., 0-4°C) for a set time to allow the binding to reach equilibrium.
-
Separation : Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with cold buffer to remove any remaining unbound ligand.
-
Quantification : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis : Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding data, for example, using the Cheng-Prusoff equation.
Visualizing Pathways and Workflows
Diagrams created using Graphviz DOT language help to visualize the complex biological pathways and experimental processes involved.
Caption: Workflow for in vitro kinase inhibitor selectivity screening.
Caption: Inhibition of the JAK-STAT signaling pathway by a Tyk2 inhibitor.
Caption: Role of Mps1 in the Spindle Assembly Checkpoint and its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [bio-protocol.org]
- 10. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Pharmacokinetic Properties of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved kinase inhibitor Ponatinib.[1][2] This guide provides a comparative assessment of the pharmacokinetic properties of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid esters and related imidazo[1,2-b]pyridazine derivatives. By presenting available experimental data and detailed methodologies, this document aims to inform the development of novel therapeutics with enhanced pharmacokinetic profiles.
Comparative Pharmacokinetic Data
To provide a meaningful comparison, this section summarizes key pharmacokinetic parameters of Ponatinib and a representative imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitor. While specific data for this compound esters is not publicly available, the data presented for these structurally related compounds offer valuable insights into the potential pharmacokinetic profile of this class of molecules.
| Parameter | Ponatinib (Human) | Imidazo[1,2-b]pyridazine Tyk2 JH2 Inhibitor (Compound 6) (Rat) |
| Route of Administration | Oral | Oral |
| Dose | 45 mg | 10 mg/kg |
| Tmax (h) | ~4.8 | 4.0 |
| Cmax (ng/mL) | ~54.7 (steady state) | 1330 |
| AUC (µg·h/mL) | ~1.31 (steady state) | 12.3 |
| Terminal Half-life (t1/2, h) | ~22 | 4.1 |
| Oral Bioavailability (F%) | Not explicitly stated, but readily absorbed | 68% |
| Metabolism | Major circulating components are ponatinib and its inactive carboxylic acid metabolite.[3] | Dramatically improved metabolic stability compared to earlier analogs.[4] |
| Excretion | Primarily in feces (86.6%), with a small amount in urine (5.4%).[3] | Not specified |
Table 1: Comparative Pharmacokinetic Parameters of Imidazo[1,2-b]pyridazine Derivatives.[3][4][5][6]
Key Signaling Pathways
Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of various kinases and receptors, often modulating critical signaling pathways implicated in diseases like cancer and inflammatory conditions.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8][9][10] Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.
Corticotropin-Releasing Factor Receptor 1 (CRF1) Signaling
The Corticotropin-Releasing Factor Receptor 1 (CRF1) is a G protein-coupled receptor that plays a significant role in the body's response to stress.[11][12][13] Activation of CRF1 signaling pathways is implicated in stress-related disorders.
Experimental Protocols
Standard in vitro and in vivo assays are essential for determining the pharmacokinetic properties of drug candidates. The following are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay (Hepatocytes)
This assay assesses the rate at which a compound is metabolized by liver enzymes.
Workflow:
Methodology:
-
Hepatocyte Preparation: Cryopreserved human or animal hepatocytes are thawed and suspended in an appropriate incubation medium (e.g., Williams' Medium E) to a final concentration of 1 x 10^6 viable cells/mL.[14][15]
-
Compound Incubation: The test compound (typically at a final concentration of 1 µM) is added to the hepatocyte suspension.[16]
-
Incubation and Sampling: The mixture is incubated at 37°C in a shaking water bath. Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.[16][17]
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time curve. Intrinsic clearance (CLint) can then be calculated.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal drug absorption and identify compounds that are substrates for efflux transporters.[18][19][20]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.[18]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement:
-
Apical to Basolateral (A-B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B-A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This is used to assess active efflux.
-
-
Sample Analysis: Samples from both chambers are collected at specific time points and analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a drug binds to proteins in the blood plasma, which influences its distribution and availability to reach its target.[21][22][][24]
Methodology:
-
Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
Sample Preparation: Plasma (from human or animal sources) is placed in one chamber, and a buffer solution is placed in the other. The test compound is added to the plasma chamber.
-
Equilibrium: The apparatus is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Sample Collection and Analysis: Aliquots are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS to determine the concentration of the test compound.
-
Data Analysis: The percentage of plasma protein binding is calculated from the difference in compound concentration between the two chambers.
In Vivo Pharmacokinetic Study in Rats
This study provides comprehensive information about the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.[25][26]
-
Dosing: The test compound is administered to the rats, usually via oral gavage or intravenous injection.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[25]
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.[25]
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, and excretion of [14C]ponatinib after a single oral dose in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Ponatinib in Healthy Adult Volunteers and Patients With Hematologic Malignancies and Model-Informed Dose Selection for Pediatric Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Ponatinib in Healthy Adult Volunteers and Patients With Hematologic Malignancies and Model‐Informed Dose Selection for Pediatric Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 13. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. enamine.net [enamine.net]
- 20. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 21. enamine.net [enamine.net]
- 22. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 26. In vivo pharmacokinetic study [bio-protocol.org]
Comparative Analysis of Imidazo[1,2-b]pyridazine Isomers' Biological Activity
A comprehensive guide for researchers and drug development professionals on the varied biological activities of imidazo[1,2-b]pyridazine and its isomers, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The imidazopyridine scaffold, a fused heterocyclic system, is a prominent feature in numerous biologically active compounds. Isomeric variations of this core structure give rise to a diverse range of pharmacological profiles. This guide provides a comparative analysis of the biological activities of imidazo[1,2-b]pyridazine and its related isomers, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine. The primary focus is on their roles as kinase inhibitors and anti-cancer agents, with supporting data from various studies.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data on the biological activities of various imidazo[1,2-b]pyridazine derivatives and their isomers. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Imidazopyridine Isomers (IC50 values in µM)
| Compound ID/Reference | Imidazo[1,2-b]pyridazine Derivative | Imidazo[1,2-a]pyridine Derivative | Imidazo[4,5-b]pyridine Derivative | Cancer Cell Line | Reference |
| Compound 15 | - | 1.6 | - | MCF-7 (Breast) | [1] |
| Compound 15 | - | 22.4 | - | MDA-MB-231 (Breast) | [1] |
| IP-5 | - | 45 | - | HCC1937 (Breast) | [2] |
| IP-6 | - | 47.7 | - | HCC1937 (Breast) | [2] |
| IP-7 | - | 79.6 | - | HCC1937 (Breast) | [2] |
| Compound I | - | - | Significant Activity | MCF-7 (Breast) | [3] |
| Compound I | - | - | Significant Activity | HCT116 (Colon) | [3] |
| Compound 10 | - | - | 0.4 | Colon Carcinoma | [4] |
| Compound 14 | - | - | 0.7 | Colon Carcinoma | [4] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Derivatives (IC50/Kᵢ values in nM)
| Compound ID/Reference | Isomer Scaffold | Target Kinase | IC50/Kᵢ (nM) | Reference |
| Ponatinib | Imidazo[1,2-b]pyridazine | Multiple | Varies | [5] |
| Compound 6 | Imidazo[1,2-b]pyridazine | Tyk2 JH2 | Kᵢ = 0.015 - 0.035 | [6] |
| Compound 6b | Imidazo[1,2-b]pyridazine | Tyk2 JH2 | IC50 = 817 | [6] |
| K00135 | Imidazo[1,2-b]pyridazine | PIM1 | IC50 ~100 | [7] |
| K00135 | Imidazo[1,2-b]pyridazine | PIM2 | IC50 >1000 | [7] |
| Compound 46 | Imidazo[1,2-a]pyridine | CDK2 | IC50 = 5 | [8] |
| Compound 47 | Imidazo[1,2-b]pyridazine | CDK2 | IC50 = 3 | [8] |
| MET kinase-IN-4 | Not Specified | MET | IC50 = 1.9 | [9] |
| MET kinase-IN-4 | Not Specified | Flt-3 | IC50 = 4 | [9] |
| MET kinase-IN-4 | Not Specified | VEGFR-2 | IC50 = 27 | [9] |
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a representative experimental workflow relevant to the biological evaluation of imidazo[1,2-b]pyridazine isomers.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of imidazo[1,2-b]pyridazine isomers.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Harvest cancer cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazopyridine compounds in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated control wells.[10]
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[10]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vitro Kinase Inhibition Assay (Generic Luminescence-Based Protocol)
This protocol is a general method for determining the in vitro inhibitory activity of a compound against a specific kinase (e.g., PIM1, Mps1, IKKβ, c-Met, VEGFR-2, mTOR, GSK-3β).
-
Reagent Preparation:
-
Kinase Reaction:
-
Signal Detection (e.g., using ADP-Glo™ Kinase Assay Kit):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for approximately 40 minutes.[13][15][16]
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[13][15][16]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.[15]
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Radioligand Binding Assay for Aβ Plaques
This assay is used to determine the binding affinity of compounds to amyloid-beta (Aβ) plaques, relevant in Alzheimer's disease research.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., from a relevant animal model or post-mortem human tissue) or cells expressing the target in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a suitable buffer. Determine the protein concentration.[17]
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., a tritiated or iodinated Aβ ligand).[17]
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.[17]
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid vacuum filtration through a filter mat that traps the membranes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[17]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Calculate the IC50 value of the test compound and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.[17]
-
Conclusion
The imidazo[1,2-b]pyridazine scaffold and its isomers represent a versatile platform for the development of potent and selective modulators of various biological targets. As demonstrated by the compiled data, subtle changes in the core structure and peripheral substituents can lead to significant differences in biological activity, particularly in the context of kinase inhibition and anticancer effects. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel therapeutic agents based on these privileged heterocyclic systems. Further head-to-head comparative studies under standardized conditions will be crucial for a more definitive structure-activity relationship analysis across the different imidazopyridine isomer classes.
References
- 1. Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells | Semantic Scholar [semanticscholar.org]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the IKKbeta/NF-kappaB signaling pathway during embryonic angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of IKK-beta inhibition on early NF-kappa-B activation and transcription of downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid: A Guide for Laboratory Professionals
The proper disposal of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound and a carboxylic acid, this substance requires specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Hand Protection: Use chemical-impermeable gloves.[2]
-
Body Protection: A laboratory coat or apron is essential to prevent skin contact.[2]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
-
-
Handling Procedures:
-
Avoid direct contact with the chemical, including inhalation.[2]
-
Prevent the formation of dust.[4]
-
Ensure that emergency equipment, such as eyewash stations and safety showers, is readily accessible.[1][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly after handling the substance.[2]
-
Waste Characterization and Segregation
Proper identification and segregation of chemical waste is the foundational step in a compliant disposal process. This compound falls into the category of halogenated organic waste .
-
Segregation: This compound must be collected separately from non-halogenated organic waste.[5][6][7] It should also be kept separate from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[1][8]
-
Prohibited Disposal Methods:
Step-by-Step Disposal Protocol
Follow these procedural steps for the collection and disposal of this compound waste.
-
Container Selection:
-
Waste Collection:
-
Collect all waste materials containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads from a spill), in the designated container.
-
Keep the waste container closed at all times, except when actively adding waste.[7][8][10]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".[13]
-
Identify the contents fully: "This compound ". Avoid using abbreviations or chemical formulas.[7]
-
List all constituents and their approximate percentages if it is a mixed waste stream.[6][13]
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Record the accumulation start date (the date the first drop of waste was added to the container).[12]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][10]
-
Ensure the SAA is in a well-ventilated area, away from heat and sources of ignition.[8]
-
Use secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks.[8][11]
-
Segregate the halogenated waste container from incompatible waste streams, such as acids, bases, and oxidizers.[5][8]
-
-
Disposal Request:
-
Once the container is nearly full (approximately three-quarters capacity) or reaches the local regulatory storage time limit, arrange for its disposal.[5]
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[10]
-
Do not transport hazardous waste containers yourself.[9] The removal must be handled by trained professionals.[8]
-
Disposal Decision Summary
The following table summarizes the key characteristics and disposal procedures for this compound.
| Characteristic | Hazard Classification | Recommended Action | Prohibited Actions |
| Chemical Nature | Halogenated Organic Compound, Carboxylic Acid | Segregate as Halogenated Organic Waste . | Mixing with non-halogenated waste; Drain disposal; Trash disposal. |
| Physical State | Solid | Collect solid waste and contaminated materials in a designated container. | Disposal as regular solid waste. |
| Toxicity/Hazards | Skin and eye irritant.[4] Potential for respiratory irritation.[4] | Handle with appropriate PPE in a fume hood. | Handling in open, poorly ventilated areas. |
| Final Disposal | Professional Disposal Required | Transfer to a licensed chemical destruction plant, likely via controlled incineration with flue gas scrubbing.[14] | On-site treatment without EHS approval; Landfilling. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. echemi.com [echemi.com]
Essential Safety and Logistical Information for Handling 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid was not publicly available at the time of this writing. The following guidance is synthesized from the SDS of a closely related isomer, 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, and general safety protocols for handling chlorinated heterocyclic compounds and powdered active pharmaceutical ingredients (APIs). It is imperative to conduct a thorough risk assessment and consult with your institution's environmental health and safety department before handling this chemical.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans with procedural, step-by-step guidance.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the available data for the isomeric compound 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, this chemical is considered hazardous.[1] It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[1] Handling of fine powders, especially potent APIs, poses inhalation risks, and even trace amounts can have health effects.[2] Therefore, stringent containment and personal protective measures are necessary.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders, or a full-face respirator if irritation is experienced).[1][3] | To prevent inhalation of airborne powder, which can cause respiratory irritation.[1] |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] | To protect against serious eye irritation from dust and splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after. | To prevent skin contact, as the compound is a known skin irritant.[1] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. Consider disposable coveralls for extensive handling. | To minimize skin exposure to the chemical powder. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize exposure.[4]
1. Preparation:
- Ensure the chemical fume hood or biological safety cabinet is functioning correctly.
- Gather all necessary equipment: analytical balance, spatula, weighing paper, appropriate glassware, and solvent.
- Don all required PPE as outlined in Table 1.
2. Weighing the Compound:
- Place a clean weighing paper on the analytical balance and tare it.
- Carefully transfer the desired amount of the solid compound onto the weighing paper using a clean spatula. Avoid creating dust.
- Record the exact weight.
3. Dissolving the Compound:
- Carefully transfer the weighed powder into the appropriate glassware (e.g., beaker or flask).
- Add the desired solvent and mix gently until the solid is fully dissolved. A vortex mixer or sonicator can be used if necessary.
- Properly label the container with the chemical name, concentration, date, and your initials.
4. Post-Handling:
- Carefully dispose of the weighing paper and any other contaminated disposable materials in a designated hazardous waste container.
- Clean the spatula and any non-disposable equipment with an appropriate solvent.
- Wipe down the work surface within the fume hood.
- Remove PPE in the correct order to avoid self-contamination and dispose of it in the designated waste stream.
- Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
As a chlorinated organic compound, this compound and its associated waste must be treated as hazardous waste.
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and excess chemical, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container for halogenated organic waste.[5] Do not pour this waste down the drain.
-
Disposal Method: The primary recommended disposal method for chlorinated organic residues is high-temperature incineration by a licensed hazardous waste management company.[6] This process decomposes the compound into gaseous byproducts that can be scrubbed to prevent atmospheric pollution.[6]
Workflow Visualization
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
